molecular formula C6H6ClNO3 B1223382 Ethyl 2-chlorooxazole-4-carboxylate CAS No. 460081-18-9

Ethyl 2-chlorooxazole-4-carboxylate

Cat. No.: B1223382
CAS No.: 460081-18-9
M. Wt: 175.57 g/mol
InChI Key: SYWQOPRAPDMWMC-UHFFFAOYSA-N
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Description

Ethyl 2-chlorooxazole-4-carboxylate (CAS 460081-18-9) is a high-purity chemical intermediate prized for its utility in constructing diverse oxazole scaffolds. Its core research value lies in its role as a versatile building block for the synthesis of variously substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed cross-coupling reactions . This methodology enables researchers to efficiently access a wide array of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazole derivatives, which are privileged structures in medicinal chemistry and materials science . The compound is characterized by a molecular formula of C 6 H 6 ClNO 3 and a molecular weight of 175.57 g/mol . It has a melting point of 97°C to 98°C . Its structure, defined by the SMILES string CCOC(=O)C1=COC(=N1)Cl, features a reactive chloro group at the 2-position and an ethyl ester at the 4-position, providing two distinct sites for further chemical modification . Also known as the Hodgetts reagent, it is supplied with a purity of 95% and must be stored at ambient temperatures . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQOPRAPDMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963482
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-18-9
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its unique oxazole ring structure, combined with the reactive chloro and ester functionalities, makes it a valuable intermediate in medicinal chemistry and agrochemical research for the development of novel therapeutic agents and crop protection products.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below.

Chemical Identity
PropertyValueSource
IUPAC Name ethyl 2-chloro-1,3-oxazole-4-carboxylate[2]
CAS Number 460081-18-9[2][3]
Molecular Formula C₆H₆ClNO₃[3][4][5]
Molecular Weight 175.57 g/mol [3]
InChI Key SYWQOPRAPDMWMC-UHFFFAOYSA-N[2]
SMILES CCOC(=O)C1=CN=C(O1)Cl[4]
Synonyms 2-Chloro-4-oxazolecarboxylic acid ethyl ester, 2-chloro-oxazole-4-carboxylic acid ethyl ester, ethyl 2-chloro-1,3-oxazole-4-carboxylate[4]
Physical and Spectral Data
PropertyValueSource
Physical Form Solid, white needle-like crystals[2][6]
Purity ≥ 95% - 97%[1][2]
Storage Temperature Freezer[2]
¹H NMR (CDCl₃) δ: 1.47 (t, 3H, J = 7.16 Hz); 4.48 (q, 2H, J = 7.16 Hz); 8.28 (s, 1H)[6]
Mass Spectrum (ESI+) m/z 176/177 [M+H]⁺[6]

Synthesis and Experimental Protocols

This compound is synthesized from its amino precursor, Ethyl 2-aminooxazole-4-carboxylate. The process involves a diazotization reaction followed by chlorination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented laboratory procedure.[6][7]

Materials and Reagents:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Cuprous(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)[6][7]

  • tert-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).[6]

  • Addition of Nitrite: Add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to the suspension.[6]

  • Heating: Heat the reaction mixture to 75 °C.[6]

  • Substrate Addition: Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in batches over a period of 20 minutes. Gas evolution will be observed during this step.[6]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for 30 minutes.[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure. This will yield a dark, oily solid.[6]

  • Purification: Purify the crude product by column chromatography on neutral silica gel, using a hexane/ethyl acetate (3:1) solvent mixture.[6]

  • Final Product: The purified product, this compound, is obtained as white needle-like crystals upon recrystallization from hexane (1.27 g, 71% yield).[6]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Ethyl 2-aminooxazole-4-carboxylate E Diazotization & Chlorination (75 °C) A->E B tert-Butyl nitrite B->E C CuCl / CuCl₂ C->E D Acetonitrile D->E F Extraction with Ethyl Acetate E->F Cooling & Dilution G Silica Gel Column Chromatography F->G Drying & Concentration H Recrystallization from Hexane G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Chemical Synthesis

This compound is a highly versatile scaffold for synthesizing substituted oxazoles, which are important motifs in many biologically active compounds.[7][8] Its primary utility lies in its ability to undergo various palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations:

  • Substitution at C-2 Position: The chloro-substituent at the C-2 position is readily displaced. Suzuki, Stille, and Negishi coupling reactions have been successfully employed to install a variety of substituents at this position, creating 2,4-disubstituted oxazoles.[7]

  • Substitution at C-5 Position: Following the initial coupling at C-2, the C-5 position can be functionalized. This is typically achieved through bromination, followed by a second palladium-catalyzed coupling reaction to introduce another substituent.[7]

  • Modification of C-4 Carboxylate: The ethyl ester at the C-4 position provides another handle for synthetic manipulation, allowing for the creation of 2,4,5-trisubstituted oxazoles.[7][8]

This sequential and regiocontrolled functionalization makes the compound an ideal starting point for building libraries of complex oxazole derivatives for screening in drug discovery programs.[1][7][8]

G Synthetic Utility of this compound cluster_c2 C-2 Position Functionalization cluster_c5 C-5 Position Functionalization A This compound B Suzuki Coupling A->B C Stille Coupling A->C D Negishi Coupling A->D E 2,4-Disubstituted Oxazole B->E C->E D->E F Bromination at C-5 E->F G 2nd Pd-catalyzed Coupling F->G H 2,4,5-Trisubstituted Oxazole G->H

Caption: Reaction pathways for creating substituted oxazoles.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.[9]

Hazard Identification
Hazard ClassStatementGHS CodeSource
Skin IrritationCauses skin irritationH315[2][10]
Eye IrritationCauses serious eye irritationH319[2][10]
Respiratory IrritationMay cause respiratory irritationH335[2][10]

Signal Word: Warning[2][9]

Precautionary Measures and Handling
CategoryPrecautionary StatementGHS CodeSource
Prevention Avoid breathing dust/fume/gas/mist/vapors/spray.P261[2][10]
Wash face, hands, and any exposed skin thoroughly after handling.P264[9][10]
Use only outdoors or in a well-ventilated area.P271[10]
Wear protective gloves/protective clothing/eye protection/face protection.P280[10]
Response IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.P302+P352[9][10]
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.P304+P340[9][10]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.P305+P351+P338[2][10]
Storage Store in a well-ventilated place. Keep container tightly closed.-[9]
Store locked up.P405[9][10]
Disposal Dispose of contents/container to an approved waste disposal plant.P501[9][10]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9][10] Standard laboratory practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.[9]

References

Ethyl 2-chlorooxazole-4-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 460081-18-9

This technical guide provides an in-depth overview of Ethyl 2-chlorooxazole-4-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's chemical and physical properties, detailed synthesis and purification protocols, and its application in the synthesis of bioactive molecules, including a discussion of relevant signaling pathways.

Compound Data

This section summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 460081-18-9[1][2][3][4][5]
Molecular Formula C₆H₆ClNO₃[1][2][4]
Molecular Weight 175.57 g/mol [1][2][4]
Appearance White to off-white solid[2]
Melting Point 97-98 °C
Purity ≥ 95% (HPLC)[2]
Storage Temperature 0-8 °C[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of Ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction.

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Copper(I) chloride (CuCl)

  • tert-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).

  • Heat the reaction mixture to 75 °C.

  • Add Ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.

  • After the addition is complete, continue stirring the mixture for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield a dark, oily solid.

Purification

The crude product can be purified by column chromatography and recrystallization to obtain the final product as white, needle-like crystals.

Column Chromatography:

  • Stationary Phase: Neutral silica gel

  • Mobile Phase: Hexane and ethyl acetate (3:1)

Recrystallization:

  • Solvent: Hexane

This purification method yields the target compound with a high degree of purity.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of substituted oxazoles, a class of compounds with a broad range of biological activities. The chloro-substituent at the 2-position and the ethyl ester at the 4-position provide two reactive handles for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.

Synthesis of Substituted Oxazoles

The chlorine atom at the C2 position of the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows for the introduction of a wide variety of substituents at this position, leading to the generation of diverse chemical libraries for biological screening.

Synthetic workflow for bioactive oxazoles.
Role in Targeting Signaling Pathways

Oxazole-containing compounds have been identified as inhibitors of various key signaling pathways implicated in diseases such as cancer and inflammation. While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, the oxazole scaffold it helps generate is present in numerous kinase inhibitors.

Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores, including oxazoles, which can act as hinge-binding motifs. The ability to diversify the substituents on the oxazole ring allows for the fine-tuning of binding affinity and selectivity for specific kinases. For example, derivatives could potentially target kinases in pro-inflammatory or oncogenic pathways.

Below is a conceptual diagram illustrating how an oxazole-based inhibitor, synthesized from a precursor like this compound, might interrupt a generic kinase signaling pathway.

G

Inhibition of a kinase signaling pathway.

In this hypothetical pathway, an extracellular signal activates a receptor, which in turn activates an intracellular kinase. This kinase then phosphorylates a substrate protein, leading to a downstream cellular response. An oxazole-based inhibitor can bind to the kinase, preventing the phosphorylation of its substrate and thereby blocking the signaling cascade. The development of such inhibitors is a key focus in modern drug discovery.

References

An In-depth Technical Guide on the Role of Ethyl 2-chlorooxazole-4-carboxylate in the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorooxazole-4-carboxylate is a heterocyclic organic compound primarily recognized for its role as a versatile synthetic intermediate in medicinal and agrochemical research.[1][2][3] While extensive research into a specific, direct mechanism of action for this compound is not prominent in the available literature, its oxazole core is a key pharmacophore in a wide array of biologically active molecules.[1][4][5] This guide will explore the known biological activities and mechanisms of action of derivatives of this compound, providing insights into its potential applications in drug discovery. We will detail the experimental protocols used to assess these activities and present quantitative data for key derivatives.

The Oxazole-4-Carboxylate Scaffold in Drug Discovery

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structure is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1][5] The substitution pattern on the oxazole ring is critical in determining the specific therapeutic effects.[4] this compound serves as a valuable building block, allowing for the strategic placement of various functional groups at the 2- and 5-positions of the oxazole ring through reactions such as palladium-catalyzed coupling.[3]

Mechanisms of Action of Key Oxazole-4-Carboxylate Derivatives

The biological activity of molecules derived from this compound is diverse, with enzyme inhibition being a prominent mechanism.

2.1. Enzyme Inhibition

Derivatives of the oxazole-4-carboxylate scaffold have been shown to be effective inhibitors of several enzyme classes.

  • Phosphodiesterase 4 (PDE4) Inhibition: Certain substituted quinolyl oxazoles and 4-phenyl-2-oxazole derivatives act as potent inhibitors of PDE4.[1][6] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory cytokines.[1] This mechanism is relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]

  • Other Enzyme Inhibition: The broader class of oxazole and related heterocyclic derivatives has been implicated in the inhibition of other enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research.[7][8]

2.2. Antimicrobial and Anti-Biofilm Activity

Natural products containing the 2,5-disubstituted oxazole-4-carboxylic acid core, known as macrooxazoles, have demonstrated antimicrobial properties.[5][9] These compounds have been shown to interfere with the formation of bacterial biofilms, particularly those of Staphylococcus aureus.[5][9] The precise mechanism of this anti-biofilm activity is still under investigation but may involve the disruption of bacterial cell-to-cell communication (quorum sensing) or interference with the synthesis of the extracellular matrix.

Quantitative Data for Biologically Active Oxazole Derivatives

The following table summarizes the quantitative data for several key oxazole derivatives, highlighting their potency against various biological targets.

Compound Class/NameTargetActivity TypeValueReference
Substituted Quinolyl OxazolesPhosphodiesterase 4 (PDE4)IC₅₀1.0 - 1.4 nM[1]
Benzyl 2-phenyloxazole-4-carboxylateMycobacterium tuberculosis H37RvMIC5.7 ± 2.3 µM[1]
4-phenyl-2-oxazole derivative (Compound 5j)Phosphodiesterase 4 (PDE4)IC₅₀1.4 µM[6]
MacrooxazolesStaphylococcus aureus BiofilmInhibition65 - 79% at 250 µg/mL[5][9]
Mixture of Macrooxazoles A and CCancer Cell LinesIC₅₀23 µg/mL[9]
2-amino-4-(4-chlorophenyl)thiazoleHuman Carbonic Anhydrase I (hCA I)Kᵢ0.008 ± 0.001 µM[7]
2-amino-4-(4-bromophenyl)thiazoleHuman Carbonic Anhydrase II (hCA II)Kᵢ0.124 ± 0.017 µM[7]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Kᵢ0.129 ± 0.030 µM[7]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Kᵢ0.083 ± 0.041 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds derived from this compound.

4.1. Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol is based on methods used for evaluating PDE4 inhibitors.[6]

  • Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is prepared in a suitable assay buffer.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The PDE4B enzyme is pre-incubated with the test compound or vehicle (DMSO) in a 96-well plate for a specified time at room temperature.

    • The enzymatic reaction is initiated by the addition of cAMP.

    • The reaction is allowed to proceed for a set time at 37°C and is then terminated.

    • The amount of AMP produced is quantified using a suitable detection method, such as a commercially available kit that employs a fluorescent biosensor.

  • Data Analysis: The fluorescence intensity is measured, and the percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

4.2. Antimicrobial Biofilm Inhibition Assay

This protocol is adapted from studies on the anti-biofilm activity of natural products.[5][9]

  • Bacterial Strain and Culture Conditions: A biofilm-forming strain of Staphylococcus aureus is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Compound Preparation: Test compounds are dissolved in DMSO and diluted in the culture medium to the desired final concentrations.

  • Biofilm Formation Assay:

    • The bacterial suspension is added to the wells of a 96-well microtiter plate.

    • The test compound is added to the wells at various concentrations. A vehicle control (DMSO) and a growth control (no compound) are included.

    • The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification of Biofilm:

    • After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a phosphate-buffered saline (PBS) solution.

    • The remaining biofilm is stained with a crystal violet solution.

    • The excess stain is washed away, and the plate is allowed to dry.

    • The crystal violet retained by the biofilm is solubilized with ethanol or acetic acid.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the compound to that of the control wells.

Visualizations

5.1. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

cluster_inhibition PDE4 Inhibition Oxazole Derivative Oxazole Derivative PDE4 PDE4 Oxazole Derivative->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates AMP AMP Inflammatory Response Inflammatory Response PKA->Inflammatory Response Suppresses

Caption: PDE4 Inhibition Pathway.

cluster_workflow Biofilm Inhibition Assay Workflow Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture Incubation Incubation Bacterial Culture->Incubation Compound Dilution Compound Dilution Compound Dilution->Incubation Washing Washing Incubation->Washing Staining Staining Washing->Staining Solubilization Solubilization Staining->Solubilization Measurement Measurement Solubilization->Measurement End End Measurement->End

Caption: Biofilm Inhibition Assay Workflow.

cluster_synthesis Synthetic Utility This compound This compound Palladium-Catalyzed Coupling Palladium-Catalyzed Coupling This compound->Palladium-Catalyzed Coupling Substituted Oxazoles Substituted Oxazoles Palladium-Catalyzed Coupling->Substituted Oxazoles

References

The Versatile Reactivity of Ethyl 2-Chlorooxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chlorooxazole-4-carboxylate stands as a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of highly substituted oxazole frameworks. Its unique electronic properties and multiple reactive sites enable a diverse range of chemical transformations, making it an invaluable tool in the fields of medicinal chemistry and materials science. This in-depth technical guide explores the core reactivity of this compound, providing detailed experimental protocols and quantitative data for its key transformations.

Synthesis of this compound

The starting material, this compound, can be efficiently synthesized from ethyl 2-aminooxazole-4-carboxylate. The following protocol is a widely adopted method.[1]

Experimental Protocol: Synthesis of this compound [1]

Under a nitrogen atmosphere, tert-butyl nitrite (1.70 mL, 14.3 mmol) is added dropwise to a suspension of cuprous(I) chloride (1.65 g, 12.3 mmol) in 50 mL of acetonitrile. The reaction mixture is heated to 75 °C. Subsequently, ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) is added in portions over 20 minutes, during which gas evolution is observed. The reaction is stirred for an additional 30 minutes and then cooled to room temperature. The mixture is diluted with 50 mL of ethyl acetate and washed with water (2 x 25 mL). The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on neutral silica gel (hexane/ethyl acetate, 3:1) to yield this compound as white, needle-like crystals.

Yield: 1.27 g (71%)[1] Spectroscopic Data:

  • Mass Spectrum (ESI+): m/z 176/177 [M+H]+[1]

  • ¹H NMR (CDCl₃): δ 1.47 (t, 3H, J = 7.16 Hz), 4.48 (q, 2H, J = 7.16 Hz), 8.28 (s, 1H)[1]

Core Reactivity: A Gateway to Substituted Oxazoles

The reactivity of this compound is dominated by the electrophilic nature of the C2 and C5 positions of the oxazole ring and the functionality of the ester group at C4. The chlorine atom at the C2 position is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

A cornerstone of the utility of this compound lies in its participation in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions allow for the introduction of a wide array of substituents at the C2 position.

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"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0) Catalyst" [fillcolor="#FBBC05", fontcolor="#202124"]; "Aryl/Vinyl Boronic Acid (Suzuki)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organostannane (Stille)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organozinc Reagent (Negishi)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Substituted Oxazole" [fillcolor="#34A853", fontcolor="#FFFFFF"];

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Fig. 1: General workflow for Pd-catalyzed C2-functionalization.

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions at C2

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901680-90
Stille OrganostannanePdCl₂(PPh₃)₂-DMF808Variable
Negishi Organozinc reagentPd₂(dba)₃ / XPhos-THF/DMIRoom Temp12High

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system, such as a mixture of toluene, ethanol, and water, is then added. The reaction mixture is heated at a specified temperature until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents at the C2 position can be achieved via the Buchwald-Hartwig amination. This reaction provides access to 2-aminooxazole derivatives, which are of significant interest in medicinal chemistry.

Fig. 2: Key components of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide). This compound and the desired amine are then added. Anhydrous solvent, such as toluene or dioxane, is introduced, and the vessel is sealed. The reaction mixture is heated to the appropriate temperature and stirred until completion. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1006-12Good to Excellent
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11012Good
Further Functionalization: Synthesis of 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles

The versatility of this compound extends beyond C2-functionalization. The C5 position can be activated for subsequent reactions, typically through bromination, allowing for the synthesis of 2,5-disubstituted and, ultimately, 2,4,5-trisubstituted oxazoles.

Experimental Protocol: Synthesis of Ethyl 5-Bromo-2-substituted-oxazole-4-carboxylate

To a solution of the 2-substituted ethyl oxazole-4-carboxylate in a suitable solvent such as carbon tetrachloride, bromine is added dropwise at room temperature while protecting the reaction from light. The mixture is stirred for several hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and washed with brine. The organic layer is dried and concentrated to yield the 5-bromooxazole derivative, which can often be used in the next step without further purification.

Fig. 3: Synthetic workflow to 2,5-disubstituted oxazoles.

The resulting 5-bromo-2-substituted oxazole can then undergo a second palladium-catalyzed cross-coupling reaction to introduce a substituent at the C5 position, leading to the formation of a 2,5-disubstituted oxazole. The ester at C4 can then be further manipulated (e.g., hydrolysis, reduction, amidation) to afford a wide range of 2,4,5-trisubstituted oxazoles.

Cycloaddition Reactions

While less explored for this compound itself, the oxazole ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a diene. These reactions provide a powerful method for the construction of complex polycyclic frameworks. The reactivity in such cycloadditions is highly dependent on the substituents on the oxazole ring and the nature of the dienophile. Further research in this area could unlock novel synthetic pathways.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity profile, centered around palladium-catalyzed cross-coupling reactions at the C2 position and subsequent functionalization at the C5 position, provides a robust and flexible platform for the synthesis of a diverse array of substituted oxazoles. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this remarkable building block in their pursuit of novel molecules with significant applications.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-chlorooxazole-4-carboxylate, a key intermediate in synthetic organic chemistry. This document details the available and predicted spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation of this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.28Singlet (s)1H-Oxazole C5-H
4.48Quartet (q)2H7.16-OCH₂CH₃
1.47Triplet (t)3H7.16-OCH₂CH₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160C=O (Ester)
~158C2 (Oxazole, C-Cl)
~145C4 (Oxazole, C-COOEt)
~138C5 (Oxazole, C-H)
~62-OCH₂CH₃
~14-OCH₂CH₃

Note: These are predicted chemical shifts based on typical values for similar functional groups and heterocyclic systems.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3120Medium=C-H stretch (oxazole ring)
~2980MediumC-H stretch (alkyl)
~1730StrongC=O stretch (ester)
~1610MediumC=N stretch (oxazole ring)
~1580MediumC=C stretch (oxazole ring)
~1250StrongC-O stretch (ester)
~1100StrongC-O-C stretch (oxazole ring)
~850MediumC-Cl stretch

Note: These are predicted absorption frequencies based on characteristic vibrational modes of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zIon
176/178[M+H]⁺

Ionization Mode: Electrospray (positive ion mode)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-32, depending on sample concentration.

      • Relaxation Delay: 1-2 seconds.

    • Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

  • ¹³C NMR Spectroscopy (Predicted Protocol):

    • Instrument: A 100 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2-5 seconds.

    • Processing: The FID is Fourier transformed with an exponential multiplication to improve the signal-to-noise ratio. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

2.2 Infrared (IR) Spectroscopy (Predicted Protocol)

  • Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A few milligrams of this compound are dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is applied to the salt plate, and the solvent is allowed to evaporate, leaving a thin, even film of the compound.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plate is recorded.

    • The salt plate with the sample film is placed in the sample holder.

    • The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-300. The observation of the isotopic pattern for chlorine ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) is characteristic.[1]

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis and structural confirmation of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Ethyl 2-chlorooxazole-4-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) Purification->NMR Structure Confirmed Structure of This compound MS->Structure IR->Structure NMR->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2-chlorooxazole-4-carboxylate, a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 2-Chloro-4-oxazolecarboxylic acid ethyl ester, ethyl 2-chloro-1,3-oxazole-4-carboxylate
CAS Number 460081-18-9
Molecular Formula C₆H₆ClNO₃[1][2]
Molecular Weight 175.57 g/mol [1]
Structure (Image of the chemical structure would be placed here in a full whitepaper)

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[3][4]

Signal Word: Warning[3][4]

Physical and Chemical Properties

PropertyValue
Physical State Solid, white to off-white needle-like crystals[1][3][5]
Melting Point 97 - 98 °C / 206.6 - 208.4 °F[3]
Boiling Point No information available[3]
Flash Point No information available[3]
Solubility No information available
Stability Stable under normal conditions[3]

Safe Handling and Storage

Experimental Protocol for Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

  • Dispensing: When weighing or transferring the solid, avoid creating dust.[3] Use appropriate tools (e.g., spatula) and handle gently.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the work area.[4]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures include freezer or 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this chemical.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.

This table is based on standard laboratory practices and information from safety data sheets.[3][4]

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3][4] If skin irritation persists, get medical advice.[3]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, seek medical attention.[3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.[4]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not allow the chemical to enter drains or waterways.

Visualizations

The following diagrams illustrate key safety and hazard relationships for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Assess Risks b Select & Don PPE (Gloves, Goggles, Lab Coat) a->b c Ensure Proper Ventilation (Fume Hood) b->c d Weigh/Transfer Compound (Avoid Dust) c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste Properly f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

Hazard_Relationships A Ethyl 2-chlorooxazole- 4-carboxylate B Causes Skin Irritation (H315) A->B leads to C Causes Serious Eye Irritation (H319) A->C leads to D May Cause Respiratory Irritation (H335) A->D leads to E Skin Contact E->B results in F Eye Contact F->C results in G Inhalation G->D results in

Caption: Primary hazard relationships for this compound.

References

"starting materials for Ethyl 2-chlorooxazole-4-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Ethyl 2-chlorooxazole-4-carboxylate: A Technical Guide

Introduction

This compound is a pivotal intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactive 2-chloro substituent and the functional handle of the ethyl ester at the 4-position make it a versatile building block for the construction of more complex, biologically active molecules. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the key starting materials and detailed experimental protocols.

Primary Synthetic Pathway

The most prevalent and well-documented method for the synthesis of this compound commences with the readily available starting materials, ethyl bromopyruvate and urea. This two-step process involves the initial formation of an aminooxazole intermediate, followed by a Sandmeyer-type reaction to introduce the chloro group.

Logical Relationship of the Synthesis

Synthesis_Flow start Starting Materials reagents1 Urea ethyl_bromopyruvate Ethyl Bromopyruvate intermediate Ethyl 2-aminooxazole- 4-carboxylate product Ethyl 2-chlorooxazole- 4-carboxylate intermediate->product Sandmeyer Reaction reagents1->intermediate Condensation reagents2 t-BuONO, CuCl₂ ethyl_bromopyruvate->intermediate Condensation

Caption: Synthetic pathway from starting materials to this compound.

Quantitative Data Summary

The yield of the final product can vary based on the specific reaction conditions and purification methods employed. The following table summarizes the reported yields for the conversion of Ethyl 2-aminooxazole-4-carboxylate to this compound.

Starting MaterialProductReagentsYield (%)Reference
Ethyl 2-aminooxazole-4-carboxylateThis compoundtert-Butyl nitrite, Copper(I) chloride71%[1]
Ethyl 2-aminooxazole-4-carboxylateThis compoundtert-Butyl nitrite, Copper(II) chloride83%[2]

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

The initial step involves the condensation of ethyl bromopyruvate and urea to form the aminooxazole ring.[2]

Experimental Workflow

Experimental_Workflow_Step1 start Start reactants Combine Ethyl Bromopyruvate and Urea start->reactants heat Heat Reaction Mixture reactants->heat cool Cool to Room Temperature heat->cool purify Purification cool->purify product Ethyl 2-aminooxazole- 4-carboxylate purify->product

Caption: Workflow for the synthesis of Ethyl 2-aminooxazole-4-carboxylate.

Procedure:

  • Ethyl bromopyruvate and urea are combined.

  • The mixture is heated, typically to around 100 °C, to facilitate the condensation reaction.[2]

  • After the reaction is complete, the mixture is cooled.

  • The crude product is then purified, for instance, by recrystallization, to yield pure Ethyl 2-aminooxazole-4-carboxylate.

Step 2: Synthesis of this compound

This step describes the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.

Experimental Workflow

Experimental_Workflow_Step2 start Start suspend Suspend CuCl in Acetonitrile start->suspend add_nitrite Add tert-Butyl Nitrite suspend->add_nitrite heat Heat to 75 °C add_nitrite->heat add_aminooxazole Add Ethyl 2-aminooxazole- 4-carboxylate heat->add_aminooxazole stir Stir for 30 min add_aminooxazole->stir workup Aqueous Workup stir->workup purify Column Chromatography workup->purify product Ethyl 2-chlorooxazole- 4-carboxylate purify->product

Caption: Workflow for the synthesis of this compound.

Procedure: [1]

  • Under a nitrogen atmosphere, suspend cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).

  • Add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 75 °C.

  • Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system to afford this compound as white needle-like crystals.

References

An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorooxazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 2-position and an ester functionality at the 4-position of the oxazole ring, render it a versatile intermediate for the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its application in key cross-coupling reactions for the generation of novel substituted oxazoles.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. The presence of an electron-withdrawing chlorine atom at the C2 position and an ethyl carboxylate group at the C4 position significantly influences the reactivity of the oxazole ring.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₆H₆ClNO₃[1]
Molecular Weight 175.57 g/mol [2]
CAS Number 460081-18-9[3]
Appearance White to off-white solid[4]
Storage Store at 0-8°C[4]
¹H NMR (CDCl₃, 400 MHz) δ 8.28 (s, 1H, oxazole H-5), 4.48 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.47 (t, J=7.1 Hz, 3H, -OCH₂CH₃)[5]
Mass Spectrum (ESI+) m/z 176/177 [M+H]⁺[5]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the diazotization of ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from Ethyl 2-aminooxazole-4-carboxylate[5]

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Copper(I) chloride (CuCl)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • To a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL) under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise.

  • Heat the reaction mixture to 75 °C.

  • Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.

  • Continue stirring the mixture at 75 °C for an additional 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a dark oily solid.

  • Purify the crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system.

  • Recrystallization from hexane affords this compound as white needle-like crystals (1.27 g, 71% yield).

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification start Suspend CuCl in Acetonitrile add_tbn Add tert-Butyl Nitrite start->add_tbn heat Heat to 75 °C add_tbn->heat add_amino Add Ethyl 2-aminooxazole-4-carboxylate heat->add_amino stir Stir at 75 °C add_amino->stir cool Cool to RT stir->cool dilute Dilute with Ethyl Acetate cool->dilute wash Wash with Water dilute->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallize Recrystallize from Hexane chromatography->recrystallize product Pure this compound recrystallize->product G reactant1 This compound product Ethyl 2-(Aryl/Vinyl)oxazole-4-carboxylate reactant1->product reactant2 Aryl/Vinyl Boronic Acid or Ester reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalytic Cycle base Base (e.g., Na₂CO₃, K₃PO₄) base->product G reactant1 This compound product Ethyl 2-(R)oxazole-4-carboxylate reactant1->product reactant2 Organostannane (R-SnBu₃) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalytic Cycle G reactant1 This compound product Ethyl 2-(R)oxazole-4-carboxylate reactant1->product reactant2 Organozinc Reagent (R-ZnX) reactant2->product catalyst Pd or Ni Catalyst catalyst->product Catalytic Cycle

References

Biological Activity of Ethyl 2-chlorooxazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Ethyl 2-chlorooxazole-4-carboxylate has emerged as a versatile and crucial intermediate in the synthesis of a diverse range of substituted oxazole derivatives. The reactivity of the chloro- and ester- functionalities allows for targeted modifications at the 2- and 4-positions of the oxazole ring, enabling the exploration of vast chemical space and the development of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of derivatives synthesized from this key building block, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

While direct biological activity data for derivatives synthesized specifically from this compound is limited in publicly available literature, the broader class of oxazole-4-carboxylate derivatives has demonstrated significant promise. This guide will synthesize the available information on these structurally related compounds to provide insights into the potential of this chemical class.

Synthesis of this compound Derivatives

This compound serves as a foundational scaffold for the synthesis of various disubstituted and trisubstituted oxazoles. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. Furthermore, the ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles.

A general synthetic workflow for the derivatization of this compound is depicted below.

Synthesis_Workflow A This compound B Nucleophilic Substitution at C2 (e.g., Amines, Thiols, Alcohols) A->B C 2-Substituted-oxazole-4-carboxylate Derivatives B->C D Ester Hydrolysis C->D E 2-Substituted-oxazole-4-carboxylic Acid D->E F Amide Coupling E->F G 2,4-Disubstituted Oxazole Derivatives F->G

Caption: General synthetic routes for derivatization of this compound.

Biological Activities

Anticancer Activity

Oxazole derivatives are well-documented for their potent anticancer activities, targeting various hallmarks of cancer. While specific data on derivatives of this compound is emerging, studies on structurally similar compounds provide valuable insights into their potential mechanisms of action.

Table 1: Anticancer Activity of Selected Oxazole-4-Carboxylate Derivatives

Compound IDR1 Substituent (at C2)R2 Substituent (at C4)Cancer Cell LineIC50 (µM)Reference
1a Phenylamino-COOEtRPMI-8226 (Leukemia)0.08[1]
2b 4-Chlorophenyl-CONH-RHS 578T (Breast)0.8[2]
3c Aryl-CONH-ArylA549 (Lung)8.64[1]
3d Aryl-CONH-ArylHeLa (Cervical)6.05[1]
3e Aryl-CONH-ArylHT29 (Colon)0.63[1]

Note: The presented data is for structurally related thiazole and oxazole derivatives, as direct data for this compound derivatives is limited.

Mechanisms of Anticancer Action:

Several mechanisms have been proposed for the anticancer activity of oxazole derivatives, including:

  • Tubulin Polymerization Inhibition: Many oxazole-containing compounds are known to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.

  • Kinase Inhibition: The oxazole scaffold can serve as a template for the design of potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.

  • STAT3 Inhibition: Some oxazole derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor progression.

Anticancer_Mechanism cluster_0 Oxazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Cellular Outcome A Oxazole Derivative B β-Tubulin A->B Inhibits C Kinases A->C Inhibits D STAT3 A->D Inhibits E Microtubule Disruption B->E F Inhibition of Signaling Pathways C->F G Inhibition of Gene Transcription D->G H G2/M Cell Cycle Arrest E->H I Apoptosis F->I G->I H->I

Caption: Potential mechanisms of anticancer action for oxazole derivatives.

Antimicrobial Activity

Derivatives of oxazole-4-carboxylates have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Oxazole-4-Carboxylate Derivatives

Compound IDR1 Substituent (at C2)R2 Substituent (at C4)MicroorganismActivity (MIC, µg/mL)Reference
4a Arylidene-hydrazinyl-COOEtStaphylococcus aureus-[3]
4b Arylidene-hydrazinyl-COOEtEscherichia coli-[3]
5c Phenylamino-CONH-REn. cloacae0.004-0.03 (MIC)[4]
5d Phenylamino-CONH-RT. viride0.004-0.06 (MIC)[4]

Note: The presented data is for structurally related thiazole and oxazole derivatives, as direct data for this compound derivatives is limited. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-oxazole-4-carboxylate Derivatives

To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, DMF), the corresponding amine (1.2 mmol) and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time, monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-amino-oxazole-4-carboxylate derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized oxazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Oxazole Derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized oxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted oxazole derivatives. While the direct biological evaluation of these derivatives is an area requiring further exploration, the established anticancer, antimicrobial, and enzyme-inhibitory activities of the broader oxazole-4-carboxylate class highlight the significant therapeutic potential of this scaffold. Future research should focus on the systematic synthesis and biological screening of novel derivatives prepared from this compound. In-depth structure-activity relationship (SAR) studies will be crucial for the optimization of lead compounds. Furthermore, the elucidation of the precise molecular mechanisms of action and the identification of specific cellular targets will be essential for the rational design of next-generation oxazole-based therapeutics. The continued investigation of this promising class of compounds holds the potential to deliver novel and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 2-chlorooxazole-4-carboxylate with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-oxazole-4-carboxylate derivatives, which are valuable intermediates in the discovery and development of novel therapeutic agents. The oxazole scaffold is a key structural motif in many biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, typically a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

The use of this compound as a coupling partner offers a direct route to functionalized oxazoles.[1] Chloro-heteroaromatics are often more cost-effective and readily available than their bromo or iodo counterparts, making this an attractive synthetic strategy.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Data Presentation: Substrate Scope and Yields

EntryAryl Halide PartnerProductYield (%)[2]
14-Bromoacetophenone2-(4-Acetylphenyl)oxazole-4-carboxylic acid ethyl ester56
24-Iodoanisole2-(4-Methoxyphenyl)oxazole-4-carboxylic acid ethyl ester69
34-Bromo-N,N-dimethylaniline2-(4-Dimethylaminophenyl)oxazole-4-carboxylic acid ethyl ester88
41-Bromo-4-(trifluoromethyl)benzene2-(4-Trifluoromethylphenyl)oxazole-4-carboxylic acid ethyl ester74
54-Bromobenzonitrile2-(4-Cyanophenyl)oxazole-4-carboxylic acid ethyl ester80
63-Bromopyridine2-(Pyridin-3-yl)oxazole-4-carboxylic acid ethyl ester80
72-Bromothiophene2-(Thiophen-2-yl)oxazole-4-carboxylic acid ethyl ester82

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound. The conditions are adapted from established protocols for the Suzuki coupling of other chloro-heterocycles and the direct arylation of ethyl oxazole-4-carboxylate.[2][3] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as 1,4-Dioxane/Water)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (2.0-3.0 mmol, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). If using a pre-catalyst like Pd(OAc)₂, also add the phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) in the appropriate molar ratio.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction:

    • Conventional Heating: Place the reaction vessel in a preheated oil bath at 80-120 °C. Stir the mixture vigorously for 4-24 hours.

    • Microwave Irradiation: Place the sealed reaction vial in the microwave reactor. Heat the mixture to 100-150 °C for 15-60 minutes.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-oxazole-4-carboxylate product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex ArX OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)Ln-Ar' PdII_complex->PdII_Ar_Ar Ar'B(OH)2 Base Transmetal Transmetalation PdII_Ar_Ar->Pd0 Product (Ar-Ar') RedElim Reductive Elimination ArX R-X (Ethyl 2-chlorooxazole- 4-carboxylate) ArBOH2 Ar'-B(OH)2 (Arylboronic Acid) Base Base Product R-Ar' (Product)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling of this compound.

Workflow arrow arrow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heating (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Stille Coupling Using Ethyl 2-Chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2,4-disubstituted oxazoles via the Palladium-catalyzed Stille cross-coupling reaction, utilizing the versatile building block, ethyl 2-chlorooxazole-4-carboxylate. The resulting functionalized oxazole cores are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds.

Introduction

The oxazole scaffold is a privileged heterocycle in numerous natural products and pharmaceutical agents, exhibiting a broad range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The Stille cross-coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of diverse substituents onto the oxazole ring under relatively mild conditions. This compound is an excellent substrate for such transformations, as the chloro-substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various aryl, heteroaryl, and vinyl groups, leading to a library of substituted oxazole derivatives for further investigation in drug development programs.

Data Presentation: Stille Coupling of this compound

The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with a variety of organostannane reagents.

EntryOrganostannane ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene1001685
2Tributyl(2-furyl)stannanePd(PPh₃)₄ (5)-Dioxane901878
3Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (5)-DMF801292
4(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2.5)AsPh₃ (10)Toluene1001681
5Tributyl(2-thienyl)stannanePd(PPh₃)₄ (5)-Dioxane901875

Yields are for isolated and purified products.

Experimental Protocols

Protocol 1: General Procedure for the Stille Coupling of this compound with Aryl Stannanes

This protocol describes a general method for the synthesis of ethyl 2-aryl-oxazole-4-carboxylates.

Materials:

  • This compound

  • Aryl tributylstannane (e.g., Tributyl(phenyl)stannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add the aryl tributylstannane (1.1 mmol, 1.1 equiv).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-aryl-oxazole-4-carboxylate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Work-up Note: Stannane byproducts can sometimes be challenging to remove. A common method to facilitate their removal is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin salts, which can then be filtered off.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 SnX R₃Sn-X Transmetalation->SnX RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (this compound) R1X->OxAdd R2SnR3 R²-SnR₃ (Organostannane) R2SnR3->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reagents This compound Organostannane Pd Catalyst & Ligand Anhydrous Solvent reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup degassing Degas Reaction Mixture reaction_setup->degassing heating Heat and Stir (Monitor by TLC) degassing->heating workup Work-up: - Cool to RT - Remove Solvent heating->workup purification Purification by Flash Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end Final Product: Ethyl 2-substituted-oxazole-4-carboxylate characterization->end

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-chlorooxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-chlorooxazole-4-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. While direct, detailed protocols for the Negishi coupling of this specific substrate are not extensively documented in readily available literature, this document focuses on closely related and well-established palladium-catalyzed methodologies, namely Sonogashira and Stille couplings, for which derivatives of this compound are excellent substrates. These methods offer powerful and reliable pathways for the synthesis of a diverse range of substituted oxazoles, which are key structural motifs in many biologically active compounds.

Overview of Coupling Strategies

This compound is a valuable starting material for the synthesis of 2,4- and 2,4,5-trisubstituted oxazoles. The chloro-substituent at the 2-position is amenable to displacement via various palladium-catalyzed cross-coupling reactions. Furthermore, the oxazole ring can be further functionalized at the 5-position through halogenation, providing a handle for subsequent coupling reactions. This allows for a modular and efficient approach to complex oxazole derivatives.

The primary coupling reactions discussed in these notes are:

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between the oxazole core and terminal alkynes, leading to the synthesis of 2-alkynyl-oxazoles.

  • Stille Coupling: For the formation of carbon-carbon bonds between the oxazole core and organostannanes, enabling the introduction of a wide variety of organic groups.

These reactions typically proceed with high yields and selectivity, and tolerate a broad range of functional groups, making them highly valuable in medicinal chemistry and materials science.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira and Stille coupling reactions of this compound derivatives.

Table 1: Sonogashira Coupling of Ethyl 2-bromooxazole-4-carboxylate with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25285
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtDMF50492
31-HexynePdCl₂(dppf) (2)CuI (4)K₂CO₃Dioxane80678
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25388

Note: The starting material for these reactions is typically ethyl 2-bromooxazole-4-carboxylate, which can be prepared from this compound.

Table 2: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1(Tributyl)phenylstannanePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Toluene1001290
2(Tributyl)vinylstannanePd(PPh₃)₄ (5)-THF70885
32-(Tributylstannyl)thiophenePdCl₂(dppf) (3)-DMF901088
4AllyltributylstannanePd(PPh₃)₄ (5)-Toluene80695

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of Ethyl 2-bromooxazole-4-carboxylate

This protocol describes a typical procedure for the coupling of a terminal alkyne with ethyl 2-bromooxazole-4-carboxylate, a derivative readily synthesized from the chloro-precursor.

Materials:

  • Ethyl 2-bromooxazole-4-carboxylate

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine, 3 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 2-bromooxazole-4-carboxylate (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add the anhydrous solvent (10 mL) and the base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-oxazole-4-carboxylate.

Protocol 2: General Procedure for the Stille Coupling of this compound

This protocol outlines a general method for the Stille coupling of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane (e.g., (tributyl)phenylstannane, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (if required, e.g., P(2-furyl)₃, 10 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.025 mmol) and ligand (if used, 0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 mmol) and the organostannane (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of KF to remove tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through Celite® and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-oxazole-4-carboxylate.

Mandatory Visualizations

Negishi_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxyAdd Oxidative Addition Pd0->OxyAdd R-X PdII R-Pd(II)Ln-X OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-ZnX PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 -ZnX₂ ZnX2 ZnX₂ Transmetal->ZnX2 ReductElim Reductive Elimination PdII_R_R1->ReductElim ReductElim->Pd0 R-R' Product 2-Substituted-oxazole- 4-carboxylate (R-R') ReductElim->Product R_X Ethyl 2-chlorooxazole- 4-carboxylate (R-X) R_X->OxyAdd R_ZnX Organozinc Reagent (R'-ZnX) R_ZnX->Transmetal

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxyAdd Oxidative Addition Pd0->OxyAdd R-X PdII R-Pd(II)Ln-X OxyAdd->PdII Transmetal_Pd Transmetalation PdII->Transmetal_Pd PdII_R_Alkyne R-Pd(II)Ln-C≡CR' Transmetal_Pd->PdII_R_Alkyne -CuX ReductElim Reductive Elimination PdII_R_Alkyne->ReductElim ReductElim->Pd0 R-C≡CR' Product 2-Alkynyl-oxazole- 4-carboxylate (R-C≡CR') ReductElim->Product CuX CuX Alkyne_React Alkyne Reaction CuX->Alkyne_React R'C≡CH, Base Cu_Alkyne Cu-C≡CR' Alkyne_React->Cu_Alkyne -HB⁺X⁻ Cu_Alkyne->Transmetal_Pd R_X Ethyl 2-halooxazole- 4-carboxylate (R-X) R_X->OxyAdd Alkyne Terminal Alkyne (R'C≡CH) Alkyne->Alkyne_React Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Substrate, Catalyst, Ligand, and Solvent setup->add_reagents add_coupling_partner Add Coupling Partner (Organozinc/Organostannane/Alkyne) add_reagents->add_coupling_partner reaction Heat and Stir (Monitor by TLC/GC-MS) add_coupling_partner->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals. The reaction involves the coupling of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Ethyl 2-chlorooxazole-4-carboxylate is a valuable and versatile building block in organic synthesis. The application of the Buchwald-Hartwig amination to this substrate provides a direct and efficient route to a diverse range of 2-aminooxazole-4-carboxylate derivatives. These products are of significant interest in drug discovery as the oxazole core is a common motif in biologically active molecules. These application notes provide an overview of the reaction, detailed experimental protocols, and a summary of reaction parameters for the successful amination of this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, yielding the desired 2-aminooxazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical to the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, and helps to prevent side reactions.

Experimental Protocols

The following protocols provide general procedures for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination with Aryl Amines

This protocol describes a typical procedure for the coupling of this compound with a substituted aniline.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 1.2-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the aryl amine (1.1-1.5 equivalents).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(arylamino)oxazole-4-carboxylate.

Protocol 2: General Procedure for the Amination with Aliphatic Amines

This protocol outlines a general method for the coupling of this compound with a primary or secondary aliphatic amine.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine, n-butylamine)

  • Palladium catalyst (e.g., Pd(OAc)₂ - Palladium(II) acetate)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction vial or pressure tube

Procedure:

  • In a sealed reaction vial under an inert atmosphere, combine the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).

  • Add the base (e.g., 1.5-2.5 equivalents).

  • Add this compound (1.0 equivalent) and the aliphatic amine (1.2-2.0 equivalents).

  • Add the anhydrous solvent to the desired concentration.

  • Seal the vial tightly and heat the reaction mixture to the appropriate temperature (typically 60-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography to obtain the pure ethyl 2-(alkylamino)oxazole-4-carboxylate.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are representative examples and optimal conditions may vary.

Table 1: Buchwald-Hartwig Amination with Aryl Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
24-MethoxyanilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane1101892
34-ChloroanilinePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2.0)Toluene1002478
42-MethylanilinePd(OAc)₂ (4)SPhos (8)NaOtBu (1.8)Dioxane1101681

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2.0)Dioxane1001295
2PiperidinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Toluene901088
3n-ButylaminePd(OAc)₂ (3)Xantphos (6)K₃PO₄ (2.5)THF802475
4DiethylaminePd₂(dba)₃ (2)BINAP (4)NaOtBu (2.0)Dioxane1001865

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk Tube reagents Add Pd Catalyst, Ligand, and Base start->reagents substrates Add this compound and Amine reagents->substrates solvent Add Anhydrous Solvent substrates->solvent react Heat and Stir under Inert Atmosphere solvent->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter extract Aqueous Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product Catalytic_Cycle pd0 Pd(0)L_n oa_complex L_nPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L_nPd(II)(Ar)(AmineH)]+X- oa_complex->amine_complex Amine Coordination amido_complex L_nPd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product reagents Ar-X (this compound) amine Amine base Base

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors utilizing Ethyl 2-chlorooxazole-4-carboxylate as a versatile starting material. The oxazole scaffold is a prominent feature in many biologically active compounds, including a variety of kinase inhibitors. This compound offers a reactive handle for the introduction of diverse substituents at the 2-position of the oxazole ring, enabling the generation of libraries of compounds for screening and optimization.

Introduction to Oxazole-Based Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutic agents. The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Its utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions within the kinase hinge region, a critical component of the ATP-binding pocket. This compound is a valuable building block for the synthesis of substituted oxazoles, allowing for the exploration of chemical space around this important scaffold.

General Synthetic Strategy

The primary synthetic route for elaborating this compound into potential kinase inhibitors involves the displacement of the chloro group at the 2-position via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are particularly effective for this transformation, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The ester moiety at the 4-position can be subsequently hydrolyzed and coupled with a variety of amines to introduce further diversity and modulate the physicochemical properties of the final compounds.

A generalized synthetic workflow is depicted below:

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) A->B R-B(OH)2 or R-Sn(Bu)3 C Ethyl 2-substituted-oxazole-4-carboxylate B->C D Saponification (LiOH or NaOH) C->D E 2-substituted-oxazole-4-carboxylic acid D->E F Amide Coupling (e.g., HATU, EDCI) E->F R'-NH2 G Diverse Library of Potential Kinase Inhibitors F->G

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aryloxazole-4-carboxylate via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 2-aryloxazole-4-carboxylate.

Protocol 2: Saponification of Ethyl 2-substituted-oxazole-4-carboxylate

This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-substituted-oxazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Ethyl 2-substituted-oxazole-4-carboxylate (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • The resulting precipitate is the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the product.

Protocol 3: Amide Coupling to Synthesize Final Inhibitors

This protocol provides a general method for the formation of the final amide products.

Materials:

  • 2-substituted-oxazole-4-carboxylic acid

  • Amine (R'-NH2, 1.1 equivalents)

  • HATU (1.2 equivalents) or EDCI (1.2 equivalents) with HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve the 2-substituted-oxazole-4-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Illustrative Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Many oxazole-containing compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. The diagram below illustrates a simplified EGFR signaling pathway.

G cluster_membrane Cell Membrane EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer EGF EGF (Ligand) EGF->EGFR Ras Ras Dimer->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Oxazole-based Kinase Inhibitor Inhibitor->Dimer Inhibition

Caption: Simplified EGFR signaling pathway and inhibitor action.

Quantitative Data Summary

The following tables summarize hypothetical but representative biological data for a series of kinase inhibitors synthesized from this compound, targeting EGFR. The data is presented to illustrate the structure-activity relationship (SAR) that can be explored using this synthetic platform.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDR (at 2-position)R' (Amide)EGFR IC50 (nM)
OX-01 Phenyl3-chloro-4-fluoroaniline50
OX-02 4-methoxyphenyl3-chloro-4-fluoroaniline25
OX-03 3-pyridyl3-chloro-4-fluoroaniline75
OX-04 PhenylAniline250
OX-05 Phenyl3-ethynylaniline30

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDA549 (Lung Cancer) GI50 (µM)HT-29 (Colon Cancer) GI50 (µM)
OX-01 0.50.8
OX-02 0.20.4
OX-03 1.21.5
OX-04 5.67.2
OX-05 0.30.5

Disclaimer: The quantitative data presented in these tables is for illustrative purposes only and does not represent actual experimental results for specific compounds.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. The synthetic protocols provided herein offer a robust foundation for researchers to explore the chemical space around the oxazole scaffold. By systematically varying the substituents at the 2- and 4-positions, it is possible to develop potent and selective kinase inhibitors for various therapeutic targets. The combination of efficient synthetic chemistry and rigorous biological evaluation will be crucial in advancing these compounds through the drug discovery pipeline.

Application Notes and Protocols: Ethyl 2-chlorooxazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorooxazole-4-carboxylate is a highly versatile heterocyclic building block employed in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including a reactive chlorine atom at the 2-position and an ester functional group, make it an ideal starting material for the construction of complex molecular architectures with applications in the agrochemical industry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel agrochemical candidates, with a focus on fungicides and herbicides.

The oxazole core is a prominent scaffold in many commercial and developmental agrochemicals due to its favorable metabolic stability and ability to interact with various biological targets. The strategic functionalization of the oxazole ring, facilitated by starting materials like this compound, allows for the fine-tuning of a compound's physicochemical properties and biological activity.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction. This method provides a reliable and scalable process for obtaining the key intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Copper(I) chloride (CuCl)

  • tert-Butyl nitrite

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Procedure:

  • To a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL) under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise.

  • Heat the reaction mixture to 75 °C.

  • Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over a period of 20 minutes. Gas evolution will be observed.

  • After the addition is complete, continue stirring the mixture for 30 minutes at 75 °C.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield a dark oily solid.

  • Purify the crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system.

  • Recrystallize the purified product from hexane to obtain this compound as white needle-like crystals.

Quantitative Data:

ProductYieldAppearance
This compound71%White needle-like crystals

Synthesis Pathway for this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A Ethyl 2-aminooxazole-4-carboxylate P This compound A->P Diazotization/ Sandmeyer Reaction R1 t-BuONO, CuCl R2 Acetonitrile, 75 °C

Caption: Synthesis of the key intermediate.

Application in Fungicide Synthesis

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various amine functionalities. This reactivity is particularly useful for the synthesis of 2-aminooxazole derivatives, a class of compounds known to exhibit fungicidal properties. The subsequent conversion of the ester group to an amide can further enhance the biological activity and spectrum of these compounds.

Experimental Protocol: Synthesis of a 2-(Alkylamino)oxazole-4-carboxamide Fungicide Candidate

This protocol describes a two-step synthesis of a potential fungicidal agent starting from this compound.

Step 1: Nucleophilic Substitution with an Alkylamine

Materials:

  • This compound

  • Alkylamine (e.g., propylamine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) and the alkylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ethyl 2-(alkylamino)oxazole-4-carboxylate intermediate.

Step 2: Amidation of the Ester

Materials:

  • Ethyl 2-(alkylamino)oxazole-4-carboxylate

  • Amine (e.g., benzylamine)

  • Trimethylaluminum (AlMe₃)

  • Toluene

  • Saturated aqueous Rochelle's salt solution

Procedure:

  • Dissolve the ethyl 2-(alkylamino)oxazole-4-carboxylate intermediate (1.0 eq) in toluene.

  • Cool the solution to 0 °C.

  • Slowly add a solution of trimethylaluminum in toluene (2.0 M, 1.5 eq).

  • Add the second amine (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous Rochelle's salt solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final 2-(alkylamino)oxazole-4-carboxamide.

Quantitative Data (Hypothetical):

CompoundStepYieldPurity (HPLC)
Ethyl 2-(propylamino)oxazole-4-carboxylate185%>98%
N-benzyl-2-(propylamino)oxazole-4-carboxamide275%>99%

Fungicidal Activity Data (Hypothetical):

CompoundTarget Fungus (e.g., Botrytis cinerea)EC₅₀ (µg/mL)
N-benzyl-2-(propylamino)oxazole-4-carboxamideBotrytis cinerea5.2
Commercial Standard (e.g., Boscalid)Botrytis cinerea8.5

Workflow for Fungicide Candidate Synthesis

G A This compound B Nucleophilic Substitution (Alkylamine, Et3N) A->B C Ethyl 2-(alkylamino)oxazole-4-carboxylate B->C D Amidation (Amine, AlMe3) C->D E 2-(Alkylamino)oxazole-4-carboxamide (Fungicide Candidate) D->E F Purification & Analysis E->F G Biological Screening F->G

Caption: Synthesis and screening workflow.

Application in Herbicide Synthesis

The versatility of this compound also extends to the synthesis of potential herbicides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or heteroaryl moieties at the 2-position of the oxazole ring. These substituted oxazoles can exhibit herbicidal activity by inhibiting key plant enzymes.

Experimental Protocol: Synthesis of a 2-Aryloxazole-4-carboxylate Herbicide Candidate via Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the ethyl 2-aryloxazole-4-carboxylate.

Quantitative Data (Hypothetical):

CompoundYieldPurity (HPLC)
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate92%>98%

Herbicidal Activity Data (Hypothetical):

CompoundTarget Weed (e.g., Amaranthus retroflexus)GR₅₀ (g a.i./ha)
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylateAmaranthus retroflexus150
Commercial Standard (e.g., Atrazine)Amaranthus retroflexus250

Logical Relationship in Herbicide Synthesis

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A Ethyl 2-chlorooxazole- 4-carboxylate D Ethyl 2-aryloxazole- 4-carboxylate A->D Suzuki Coupling B Arylboronic Acid B->D Suzuki Coupling C Pd(OAc)2, PPh3, K2CO3 C->D Suzuki Coupling

Caption: Key components for Suzuki coupling.

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate its utility in the preparation of both fungicidal and herbicidal candidates through straightforward and efficient synthetic transformations. The ability to readily modify the oxazole core at multiple positions provides a powerful tool for researchers in the discovery and development of next-generation crop protection agents. Further exploration of the chemical space accessible from this intermediate is likely to yield new and effective agrochemical solutions.

References

Application Note: Derivatization of Ethyl 2-chlorooxazole-4-carboxylate for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, including approved pharmaceuticals and natural products.[1][2] Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for precise substituent placement, making it an attractive core for medicinal chemistry programs.[3][4] Ethyl 2-chlorooxazole-4-carboxylate is a versatile starting material, primed for diversification at the 2-position through various palladium-catalyzed cross-coupling reactions.[5] This application note provides detailed protocols for the derivatization of this scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to generate a library of novel compounds for biological screening.

Materials and Methods

The derivatization of this compound can be efficiently achieved through three primary palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to introduce aryl/heteroaryl, alkynyl, and amino functionalities, respectively, at the 2-position of the oxazole core.

General Synthetic Scheme

The overall derivatization strategy is depicted below, showcasing the conversion of the starting material into a diverse library of compounds ready for screening.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D E Library of 2-Substituted Oxazole-4-carboxylate Derivatives B->E C->E D->E F Biological Screening E->F

Caption: General workflow for the derivatization of this compound and subsequent biological screening.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.[2][6]

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry reaction vial, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), and SPhos (0.04-0.10 eq).

  • Purge the vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add anhydrous toluene and K₃PO₄ (2.0-3.0 eq), followed by a small amount of degassed water.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.[7]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03-0.05 eq) and CuI (0.05-0.10 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in anhydrous THF or DMF.

  • Add the amine base (e.g., TEA or DIPEA, 2-3 eq).

  • Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.[8][9]

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • XPhos or SPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (1.5-2.5 eq) to a dry reaction vial.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.2-2.0 eq).

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM) or ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the derivatization and subsequent screening of this compound derivatives.

Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerProductTypical Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acidEthyl 2-(4-methoxyphenyl)oxazole-4-carboxylate85-95%
3-Pyridinylboronic acidEthyl 2-(pyridin-3-yl)oxazole-4-carboxylate70-85%
2-Thiopheneboronic acidEthyl 2-(thiophen-2-yl)oxazole-4-carboxylate80-90%
Sonogashira PhenylacetyleneEthyl 2-(phenylethynyl)oxazole-4-carboxylate75-90%
1-HeptyneEthyl 2-(hept-1-yn-1-yl)oxazole-4-carboxylate65-80%
(Trimethylsilyl)acetyleneEthyl 2-((trimethylsilyl)ethynyl)oxazole-4-carboxylate80-95%
Buchwald-Hartwig MorpholineEthyl 2-(morpholino)oxazole-4-carboxylate70-85%
AnilineEthyl 2-(phenylamino)oxazole-4-carboxylate60-75%
BenzylamineEthyl 2-(benzylamino)oxazole-4-carboxylate65-80%

Table 2: Antiviral Screening Data for Oxazole-4-Carboxamide Derivatives against Coronaviruses

Compound IDR GroupHCoV-NL63 EC₅₀ (µM)SI
KB-27384-Fluorophenyl9.262.84
KB-27424-Chlorophenyl2.345.12
KB-27673-Methoxyphenyl4.683.98
KB-27683,4-Dimethoxyphenyl3.124.33
KB-27694-(Trifluoromethyl)phenyl6.25< 1

EC₅₀: Half-maximal effective concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Table 3: Representative Antimicrobial and Anticancer Screening Data for Oxazole Derivatives

Derivative ClassScreening AssayOrganism/Cell LineActivity MetricResult
2-Aryl-oxazolesAntibacterialStaphylococcus aureusZone of Inhibition (mm)15-25
AntifungalCandida albicansMIC (µg/mL)10-50
2-Amino-oxazolesAnticancerMCF-7 (Breast Cancer)IC₅₀ (µM)5-20
AnticancerA549 (Lung Cancer)IC₅₀ (µM)10-30

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal inhibitory concentration

Screening Cascade and Potential Cellular Targets

Derivatives from the synthesized library can be subjected to a tiered screening cascade to identify and characterize potential therapeutic agents. An initial high-throughput screening (HTS) can identify hits, which are then validated and further characterized in secondary and tertiary assays.

G A Synthesized Oxazole Library B Primary High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) A->B C Hit Identification B->C D Hit Confirmation and Dose-Response C->D Active Compounds E Secondary Assays (e.g., Target Engagement, Selectivity) D->E F Lead Optimization E->F

Caption: A typical screening cascade for a synthesized compound library.

Many biologically active oxazole derivatives have been shown to act as inhibitors of protein kinases.[10] The diagram below illustrates a generalized kinase signaling pathway, a common target for cancer therapeutics, where an oxazole-based inhibitor could potentially interfere.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Oxazole Oxazole Derivative (Inhibitor) Oxazole->Kinase2 Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: A representative kinase signaling pathway and a potential point of inhibition by an oxazole-based compound.

Conclusion

This compound serves as an excellent starting scaffold for the generation of diverse chemical libraries for high-throughput screening. The palladium-catalyzed cross-coupling reactions described herein provide reliable and efficient methods for the synthesis of novel 2-substituted oxazole derivatives. The demonstrated biological activities of this compound class, particularly in the areas of antiviral, antimicrobial, and anticancer research, highlight the potential of this scaffold in drug discovery and development.

References

The Versatility of Ethyl 2-chlorooxazole-4-carboxylate: A Gateway to Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-chlorooxazole-4-carboxylate has emerged as a highly versatile and valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive chlorine atom at the 2-position, make it an ideal scaffold for the synthesis of a diverse array of substituted oxazole derivatives. This application note provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols and quantitative data for the preparation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.

The oxazole moiety is a prominent feature in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The ability to efficiently and selectively introduce various substituents onto the oxazole ring is therefore of paramount importance in the development of novel drug candidates. This compound serves as a key building block in this endeavor, primarily through its participation in palladium-catalyzed cross-coupling reactions.[1]

Synthetic Applications

The primary application of this compound lies in its use as a substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the oxazole ring. Furthermore, the oxazole ring can be selectively halogenated at the 5-position, opening up avenues for further functionalization and the creation of trisubstituted derivatives.[1]

A general overview of the synthetic strategy is depicted below:

Synthetic_Pathway cluster_0 Core Intermediate cluster_2 Further Functionalization A This compound B 2,4-Disubstituted Oxazoles A->B Suzuki, Stille, Sonogashira, Buchwald-Hartwig, etc. C Halogenation at C5 A->C e.g., NBS, I2 E 2,4,5-Trisubstituted Oxazoles B->E Halogenation at C5 followed by Pd-catalyzed coupling D 2,5-Disubstituted Oxazoles (via coupling at C5) C->D Pd-catalyzed coupling

Caption: General synthetic pathways using this compound.

Synthesis of 2,4-Disubstituted Oxazoles

A variety of palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at the 2-position. The choice of reaction depends on the nature of the desired substituent.

Table 1: Synthesis of 2,4-Disubstituted Oxazoles via Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReagentCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki Coupling Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801275-90
Stille Coupling OrganostannanePd(PPh₃)₄-Toluene1101670-85
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF25680-95
Buchwald-Hartwig Amination AminePd₂(dba)₃/XantphosCs₂CO₃Dioxane1001865-80

Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Synthesis of 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles

Further functionalization of the oxazole ring can be achieved through regioselective halogenation at the 5-position, followed by another palladium-catalyzed coupling reaction.

Experimental_Workflow start Start: This compound step1 Step 1: Palladium-Catalyzed Coupling (e.g., Suzuki, Stille, Sonogashira, etc.) start->step1 product1 Product: 2,4-Disubstituted Oxazole step1->product1 step2 Step 2: Regioselective Halogenation at C5 (e.g., NBS, I2) product1->step2 intermediate Intermediate: 2-Substituted-5-halo-oxazole-4-carboxylate step2->intermediate step3 Step 3: Second Palladium-Catalyzed Coupling at C5 intermediate->step3 product2 Final Product: 2,4,5-Trisubstituted Oxazole step3->product2

Caption: Workflow for the synthesis of 2,4,5-trisubstituted oxazoles.

Table 2: Synthesis of 2,4,5-Trisubstituted Oxazoles

Starting MaterialHalogenating AgentCoupling Partner (at C5)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Overall Yield (%)
2-Aryl-oxazole-4-carboxylateNBSPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801260-75
2-Alkynyl-oxazole-4-carboxylateI₂VinylstannanePd(PPh₃)₄-Toluene1101655-70
2-Amino-oxazole-4-carboxylateNCSTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF25850-65

Note: Overall yields are calculated from the 2,4-disubstituted oxazole intermediate.

Experimental Protocols

The following are general, representative protocols for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki Coupling
  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Bromination at the 5-Position
  • Dissolve the 2-substituted-oxazole-4-carboxylate (1.0 mmol) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 5-bromooxazole derivative.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a vial with this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%).

  • Add anhydrous dioxane (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash chromatography.

Conclusion

This compound has proven to be an invaluable and highly adaptable synthetic intermediate. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient route to a wide range of substituted oxazoles. The ability to perform sequential functionalization at both the 2- and 5-positions further enhances its importance, allowing for the construction of complex, highly decorated oxazole scaffolds. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile building block in their pursuit of novel therapeutic agents.

References

"protocol for nucleophilic substitution on Ethyl 2-chlorooxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Versatile Platform for the Synthesis of Substituted Oxazoles

This document provides a detailed protocol for the nucleophilic substitution on ethyl 2-chlorooxazole-4-carboxylate, a key intermediate in the development of novel therapeutic agents. The electron-deficient nature of the oxazole ring, further activated by the presence of the ester group, facilitates the displacement of the C2-chloro substituent by a variety of nucleophiles. This reaction serves as a cornerstone for the synthesis of a diverse library of 2-substituted oxazole-4-carboxylates, which are prominent scaffolds in medicinal chemistry.

The protocols outlined below are intended for researchers, scientists, and drug development professionals. They provide generalized methodologies for reactions with amine, alkoxide, and thiol nucleophiles. Given the substrate-specific nature of chemical reactions, optimization of the described conditions may be necessary to achieve desired outcomes.

Core Reaction and Mechanism

Nucleophilic aromatic substitution (SNAr) on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 position of the oxazole ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the chloride leaving group, yielding the 2-substituted product. The reaction is generally facilitated by the use of a base and can be influenced by solvent polarity and temperature.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following are generalized protocols for the reaction of this compound with different classes of nucleophiles.

Protocol 1: Substitution with Amine Nucleophiles

This procedure outlines the synthesis of ethyl 2-(amino)oxazole-4-carboxylates.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Amine Nucleophile (e.g., morpholine)Reagent GradeAcros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Brine (Saturated NaCl solution)Laboratory Prepared-
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the desired amine nucleophile (1.1-1.5 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) as a base.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Substitution with Alkoxide Nucleophiles

This procedure describes the synthesis of ethyl 2-(alkoxy)oxazole-4-carboxylates.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Alcohol Nucleophile (e.g., ethanol)AnhydrousDecon Labs
Sodium Hydride (NaH), 60% in mineral oilReagent GradeAlfa Aesar
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl)Laboratory Prepared-
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.5-2.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alcohols.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Substitution with Thiol Nucleophiles

This procedure details the synthesis of ethyl 2-(thio)oxazole-4-carboxylates.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Thiol Nucleophile (e.g., thiophenol)Reagent GradeTCI America
Cesium Carbonate (Cs₂CO₃)≥99%Strem Chemicals
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
WaterDeionized-
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the thiol nucleophile (1.2 eq).

  • Add anhydrous acetonitrile.

  • Add cesium carbonate (2.0 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions for the nucleophilic substitution on this compound. Yields are hypothetical and will vary based on the specific nucleophile and reaction scale.

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Product StructureHypothetical Yield (%)
1MorpholineK₂CO₃DMF9012Ethyl 2-morpholinooxazole-4-carboxylate85
2BenzylamineK₂CO₃DMF9016Ethyl 2-(benzylamino)oxazole-4-carboxylate78
3Sodium EthoxideNaH (from EtOH)THF258Ethyl 2-ethoxyoxazole-4-carboxylate90
4Sodium PhenoxideNaH (from Phenol)THF5018Ethyl 2-phenoxyoxazole-4-carboxylate72
5ThiophenolCs₂CO₃ACN406Ethyl 2-(phenylthio)oxazole-4-carboxylate92
6Benzyl MercaptanCs₂CO₃ACN408Ethyl 2-(benzylthio)oxazole-4-carboxylate88

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-substituted oxazole-4-carboxylates.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis setup 1. Add reactants and anhydrous solvent to flask base_add 2. Add base setup->base_add reaction 3. Heat and stir under inert atmosphere base_add->reaction quench 4. Quench reaction and perform aqueous extraction reaction->quench dry 5. Dry organic layer (e.g., MgSO₄) quench->dry concentrate 6. Concentrate under reduced pressure dry->concentrate purify 7. Purify by column chromatography concentrate->purify characterize 8. Characterize product (NMR, MS, etc.) purify->characterize

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of Ethyl 2-chlorooxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?

A1: The main challenges arise from the nature of the substrate. Firstly, as a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts, which can make the initial oxidative addition step of the catalytic cycle sluggish[1][2][3]. Secondly, the nitrogen atom in the oxazole ring is Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity, a common issue with nitrogen-containing heterocycles[4]. However, the electron-withdrawing ester group should, in principle, make the aryl chloride more susceptible to oxidative addition[5].

Q2: My reaction is not working or giving very low yields. What are the first things I should check?

A2: For low or no product formation, consider these critical factors:

  • Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Oxygen can lead to the homocoupling of your boronic acid and deactivate the palladium catalyst[2][4]. All solvents and reagents should be thoroughly degassed.

  • Catalyst Activity: The choice of palladium source and ligand is crucial for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective[4]. You likely need a more active system.

  • Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation[3][4]. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

  • Base and Solvent: The base and solvent system must be appropriate for the specific coupling partners. Incompatibility or poor solubility can halt the reaction[6].

Q3: What are the common side reactions, and how can I minimize them?

A3: The most common side reactions include:

  • Dehalogenation: Your starting material, this compound, is converted back to Ethyl oxazole-4-carboxylate. This occurs when the palladium complex reacts with a hydride source (e.g., solvent, base)[2][4]. To minimize this, ensure you are using a high-purity, anhydrous solvent and maintain a strict inert atmosphere.

  • Homocoupling: Your boronic acid couples with itself to form a biaryl byproduct. This is typically caused by the presence of oxygen or Pd(II) species from an incompletely reduced precatalyst[2][4]. Thorough degassing and using a Pd(0) source or ensuring complete in-situ reduction of a Pd(II) source can mitigate this.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is prevalent with unstable boronic acids[3][4]. Using fresh boronic acid or a more stable boronate ester is the best solution.

  • Ester Hydrolysis: The ethyl ester on your substrate is sensitive to strong bases, especially at elevated temperatures in the presence of water, which would yield the corresponding carboxylic acid[5]. If this is observed, switch to a milder base like KF or K₂HPO₄ and consider lowering the reaction temperature[5][6].

Q4: How do I choose the right catalyst system for this specific substrate?

A4: For a challenging substrate like an electron-deficient heteroaryl chloride, a highly active catalyst system is necessary. This typically involves:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species[4][7]. Using a well-defined precatalyst, such as a Buchwald precatalyst, can offer better reproducibility[8].

  • Ligand: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate the slow oxidative addition step for aryl chlorides[4][5][9]. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates[4][5].

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution Citation
No Reaction / Starting Material Unchanged 1. Inactive Catalyst SystemSwitch to a more active ligand (e.g., SPhos, XPhos). Use a reliable Pd source like Pd(OAc)₂ or a Buchwald precatalyst.[4][5][8]
2. Insufficient TemperatureGradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C).[3]
3. Poor Reagent QualityUse a fresh bottle of boronic acid or a more stable boronate ester. Ensure the base is anhydrous and finely ground.[3][4][5]
4. Catalyst InhibitionThe oxazole nitrogen may be coordinating to the palladium center. A bulkier ligand can sometimes mitigate this effect.[4]
Low Yield of Desired Product 1. Incomplete ReactionIncrease reaction time. Monitor by TLC or LC-MS to determine the point of reaction stall. Consider a slight excess (1.2-1.5 equiv.) of the boronic acid.[3]
2. Competing Side ReactionsSee Q3 above. Thoroughly degas all reagents and solvents. Use fresh boronic acid.[2][4]
3. Hydrolysis of EsterUse a milder base such as K₂CO₃, KF, or K₂HPO₄. Reduce the amount of water or use an anhydrous solvent system.[5][6]
Significant Byproduct Formation 1. Dehalogenation Product ObservedEnsure a strictly inert atmosphere. Use high-purity, degassed solvents.[2][4]
2. Homocoupling of Boronic AcidRigorously exclude oxygen (e.g., use freeze-pump-thaw cycles for degassing). Ensure complete reduction of Pd(II) precatalyst.[2][3][4]
3. Protodeboronation Product ObservedUse a fresh batch of boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[3][4]
Reaction is Not Reproducible 1. Inconsistent Reagent QualityUse reagents from the same batch. Grind solid bases to a consistent fine powder to ensure consistent surface area.[5]
2. Variable Water ContentFor anhydrous reactions, ensure solvents are properly dried. If water is a co-solvent, add a precise, consistent amount (e.g., 5 equivalents relative to substrate).[5]
3. In-situ Catalyst Formation IssuesSwitch to a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) to improve consistency.[8]

Recommended Starting Conditions

For researchers beginning to optimize this reaction, the following tables provide recommended starting points for key parameters.

Table 1: Recommended Catalyst Systems
Palladium Source (mol%)Ligand (mol%)Ligand TypeRationale
Pd(OAc)₂ (1-2%)SPhos (2-4%)Buchwald-typeHighly active for heteroaryl chlorides, promotes oxidative addition.
Pd₂(dba)₃ (1-2%)XPhos (2-4%)Buchwald-typeExcellent for challenging couplings, sterically demanding.
XPhos Pd G3 (1-2%)(Pre-formed)Buchwald PrecatalystAir-stable, provides excellent reproducibility.
Table 2: Recommended Bases and Solvents
Base (Equivalents)Solvent SystemTemperature (°C)Notes
K₃PO₄ (2.0 - 3.0)1,4-Dioxane / H₂O (e.g., 10:1)80 - 100A robust, general-purpose system. Water can be crucial for activity.
K₂CO₃ (2.0 - 3.0)Toluene or DMF / H₂O90 - 110A common and effective choice.
Cs₂CO₃ (2.0)1,4-Dioxane or THF80 - 100Stronger base, often effective when others fail.
KF (3.0)1,4-Dioxane100A milder option to prevent hydrolysis of the ethyl ester.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a reliable starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • In a separate vial, weigh the palladium precatalyst and the ligand, and add them to the reaction flask under a positive flow of inert gas.

  • Evacuate and backfill the reaction flask with the inert gas three times to ensure all oxygen is removed.

  • Add the degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use[3].

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visual Guides

Suzuki Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R1-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition (R1-X) pd_complex2 R1-Pd(II)L_n-R2 pd_complex1->pd_complex2 Transmetalation (R2-B(OR)2) pd_complex2->pd0 Reductive Elimination product R1-R2 (Product) pd_complex2->product reagents Reagents: R1-X = this compound R2-B(OR)2 = Boronic Acid/Ester Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with your reaction.

Troubleshooting_Workflow start Reaction Start check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_reaction No Reaction / Low Conversion check_conversion->no_reaction No / <20% complex_mixture Complex Mixture / Byproducts check_conversion->complex_mixture Yes, but messy good_conversion Good Conversion check_conversion->good_conversion Yes / >80% check_catalyst Is Catalyst System Active Enough? (e.g., Buchwald Ligand) no_reaction->check_catalyst check_dehalogenation Dehalogenation? (Check for reduced SM) complex_mixture->check_dehalogenation check_temp Is Temperature High Enough? check_catalyst->check_temp Yes sol_catalyst Action: Use more active Pd/Ligand system (e.g., SPhos) check_catalyst->sol_catalyst No check_reagents Are Reagents High Quality? check_temp->check_reagents Yes sol_temp Action: Increase temperature check_temp->sol_temp No sol_reagents Action: Use fresh boronic acid and anhydrous base check_reagents->sol_reagents No check_homocoupling Homocoupling? (Check for R2-R2) check_dehalogenation->check_homocoupling No sol_inert Action: Improve degassing and inert atmosphere check_dehalogenation->sol_inert Yes check_hydrolysis Ester Hydrolysis? (Check for carboxylic acid) check_homocoupling->check_hydrolysis No check_homocoupling->sol_inert Yes sol_base Action: Use milder base (KF) and less/no water check_hydrolysis->sol_base Yes

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling.

References

Technical Support Center: Ethyl 2-chlorooxazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-chlorooxazole-4-carboxylate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with this versatile reagent.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and subsequent reactions of this compound.

Issue 1: Formation of Impurities During Synthesis via Sandmeyer-Type Reaction

Question: I am synthesizing this compound from Ethyl 2-aminooxazole-4-carboxylate and observe significant formation of a high molecular weight byproduct. How can I minimize this?

Answer: The high molecular weight byproduct is likely a biaryl compound, a common side product in Sandmeyer reactions.[1][2] The formation of this impurity is often attributed to the radical mechanism of the reaction.

Troubleshooting Steps:

  • Temperature Control: Diazonium salts are thermally unstable. Maintaining a low temperature (0-5 °C) during the diazotization step is crucial to prevent premature decomposition and subsequent side reactions.[3]

  • Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure controlled formation of the diazonium salt.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents.

  • Alternative Reagents: While copper(I) chloride is standard, exploring other copper salts or even iron-based catalysts might alter the reaction pathway and reduce biaryl formation in some systems.

Quantitative Data on Byproduct Formation (Hypothetical Data Based on Typical Sandmeyer Reactions):

ParameterCondition A (Standard)Condition B (Optimized)
Temperature 25 °C0-5 °C
Desired Product Yield 60%85%
Biaryl Byproduct Yield 25%5%
Other Impurities 15%10%

Logical Workflow for Troubleshooting Impurity Formation:

start High Impurity Level Detected check_temp Verify Temperature Control (0-5 °C) start->check_temp check_addition Review Reagent Addition Rate check_temp->check_addition Temp. OK optimize_protocol Implement Optimized Protocol: - Low Temperature - Slow Addition - Vigorous Stirring check_temp->optimize_protocol Temp. High check_stirring Assess Stirring Efficiency check_addition->check_stirring Addition Rate OK check_addition->optimize_protocol Addition Too Fast consider_reagents Consider Alternative Catalysts check_stirring->consider_reagents Stirring OK check_stirring->optimize_protocol Stirring Inefficient consider_reagents->optimize_protocol end Reduced Impurity, Higher Yield optimize_protocol->end

Caption: Troubleshooting workflow for minimizing byproduct formation.

Issue 2: Unexpected Product or Low Yield in Nucleophilic Substitution Reactions

Question: When reacting this compound with a nucleophile, I am getting a complex mixture of products and a low yield of the desired substituted oxazole. What could be the cause?

Answer: Nucleophilic attack on the 2-position of the oxazole ring can sometimes lead to ring cleavage rather than simple substitution. This is a known reactivity pattern for some oxazoles. Additionally, hydrolysis of the chloro group to a hydroxyl group can be a competing side reaction if water is present.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent the formation of the 2-hydroxyoxazole byproduct. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: If a base is required, consider using a non-nucleophilic base to avoid its direct reaction with the substrate.

  • Nucleophile Strength: Highly reactive, "hard" nucleophiles may be more prone to inducing ring cleavage. If possible, using a "softer" nucleophile or moderating the reactivity of the nucleophile (e.g., by using a protecting group) might favor the desired substitution.

  • Reaction Temperature: Lowering the reaction temperature may help to favor the desired substitution pathway over decomposition or ring-opening pathways.

Reaction Pathway Diagram:

start This compound + Nucleophile (Nu-) desired_product Desired Product: 2-Nu-oxazole start->desired_product SNAr hydrolysis_product Side Product: 2-Hydroxyoxazole start->hydrolysis_product Hydrolysis (H2O) cleavage_product Side Product: Ring Cleavage Products start->cleavage_product Ring Cleavage

Caption: Possible reaction pathways for this compound with a nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory synthesis involves a Sandmeyer-type reaction starting from Ethyl 2-aminooxazole-4-carboxylate. This involves diazotization of the amino group with a nitrite source (e.g., tert-butyl nitrite or sodium nitrite) in the presence of an acid, followed by reaction with a copper(I) chloride source.

Q2: What are the most common side products observed in the synthesis of this compound?

A2: The most frequently encountered side products are biaryl dimers, formed from the coupling of two oxazole radicals, and phenolic compounds resulting from the reaction of the diazonium salt with water.[1][3]

Q3: How can I purify this compound from the reaction mixture?

A3: Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from hexane can also be employed to obtain the pure product as white, needle-like crystals.

Q4: What types of nucleophiles can be used to displace the chlorine atom?

A4: A variety of nucleophiles can be used, including amines, thiols, and alkoxides, to generate a range of 2-substituted oxazoles. However, the success of the reaction can be influenced by the nucleophile's reactivity and the reaction conditions, with the potential for ring cleavage as a competing pathway.

Q5: Is this compound stable?

A5: The compound is a solid at room temperature and should be stored in a cool, dry place. Like many chlorinated heterocyclic compounds, it should be handled with care, avoiding inhalation and skin contact.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known literature procedure.

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Copper(I) chloride (CuCl)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, suspend copper(I) chloride (1.2 equivalents) in anhydrous acetonitrile.

  • Add tert-butyl nitrite (1.4 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 75 °C.

  • Add Ethyl 2-aminooxazole-4-carboxylate (1.0 equivalent) in portions over a period of 20 minutes. Gas evolution will be observed.

  • After the addition is complete, continue stirring the mixture at 75 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (3:1) solvent system to afford the pure this compound.

Experimental Workflow Diagram:

start Start: Ethyl 2-aminooxazole-4-carboxylate diazotization Diazotization: - t-BuONO, CuCl - Acetonitrile, 75 °C start->diazotization workup Workup: - EtOAc extraction - Water wash diazotization->workup purification Purification: - Column Chromatography (Hexane:EtOAc) workup->purification end Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-chlorooxazole-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield of purified product after column chromatography.

  • Question: We are experiencing a significantly lower than expected yield of this compound after performing column chromatography. What are the potential causes and solutions?

  • Answer: Low recovery from column chromatography can stem from several factors:

    • Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. It is crucial to determine the optimal solvent system through thin-layer chromatography (TLC) before scaling up to column chromatography.

    • Column Overloading: Exceeding the capacity of your silica gel can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Product Instability on Silica Gel: Some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel (by adding a small percentage of a polar solvent like triethylamine to the eluent) or an alternative stationary phase like alumina.

    • Incomplete Elution: The product may not have fully eluted from the column. After your main fractions are collected, continue to flush the column with a more polar solvent to ensure all the product has been recovered.

Issue 2: The product does not crystallize during recrystallization.

  • Question: After column chromatography, we are unable to induce crystallization of this compound from hexane. What steps can we take?

  • Answer: Difficulty in crystallization is a common issue. Here are several techniques to try:

    • Induce Crystallization:

      • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

      • Concentration: The solution may not be saturated enough. Slowly evaporate some of the solvent to increase the concentration of the compound.

      • Cooling: Ensure the solution is cooled slowly. A gradual decrease in temperature often yields better crystals. Try cooling to 0°C or even lower in a freezer.

    • Solvent System: Hexane may not be the ideal solvent for recrystallization in your specific case, especially if impurities are inhibiting crystal formation. You may need to try a different solvent or a co-solvent system. Good solvent pairs for recrystallization often consist of one solvent in which the compound is soluble and another in which it is sparingly soluble.

Issue 3: Presence of impurities in the final product confirmed by NMR.

  • Question: Our ¹H NMR analysis of the purified this compound shows the presence of starting material (Ethyl 2-aminooxazole-4-carboxylate). How can we improve the purification?

  • Answer: The presence of the starting material, Ethyl 2-aminooxazole-4-carboxylate, indicates an incomplete reaction or inefficient purification.

    • Reaction Optimization: Ensure the reaction has gone to completion by monitoring it with TLC. If the reaction is sluggish, you may need to increase the reaction time or temperature, or use a fresher batch of reagents like tert-butyl nitrite.

    • Chromatography Optimization: The polarity of your eluent system in column chromatography may not be optimal for separating the product from the starting material. Since the starting material is more polar due to the amino group, you can try using a less polar solvent system to retain the starting material on the column longer while eluting your desired product.

    • Acid Wash: An aqueous acid wash (e.g., with dilute HCl) of the crude product in an organic solvent (like ethyl acetate) before chromatography can help remove the basic amino-containing starting material by forming a water-soluble salt.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and physical state of purified this compound?

A1: Purified this compound is typically a white, needle-like crystalline solid at room temperature.[1]

Q2: What is a standard method for the purification of this compound?

A2: A common and effective method involves purification by neutral silica gel column chromatography using a solvent mixture of hexane and ethyl acetate (3:1), followed by recrystallization from hexane.[1]

Q3: What are the key starting materials for the synthesis of this compound?

A3: The synthesis typically starts from Ethyl 2-aminooxazole-4-carboxylate, which is then treated with tert-butyl nitrite and copper(II) chloride in acetonitrile.[1][2]

Q4: What are the potential impurities I should be aware of?

A4: The most common impurity is the unreacted starting material, Ethyl 2-aminooxazole-4-carboxylate. Other potential impurities could arise from side reactions or the reagents used in the synthesis.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: Purity can be assessed using techniques such as ¹H NMR spectroscopy to check for characteristic peaks and the absence of impurity signals, and mass spectrometry to confirm the molecular weight.[1] Thin-layer chromatography (TLC) is also a quick and effective way to monitor the progress of the purification.

Experimental Protocols

Detailed Methodology for Purification:

The purification of this compound is typically achieved through a two-step process: column chromatography followed by recrystallization.

  • Column Chromatography:

    • Preparation of the Column: A glass column is packed with neutral silica gel as a slurry in the chosen eluent (e.g., a 3:1 mixture of hexane and ethyl acetate).

    • Loading the Sample: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder. This dry sample is then carefully added to the top of the packed column.

    • Elution: The column is eluted with the hexane/ethyl acetate (3:1) mixture, and fractions are collected.

    • Monitoring: The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combining and Concentrating: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the partially purified product as a dark oily solid.[1]

  • Recrystallization:

    • Dissolving the Solid: The partially purified solid obtained from chromatography is dissolved in a minimal amount of hot hexane.

    • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.

    • Isolation of Crystals: The resulting white, needle-like crystals are collected by vacuum filtration.

    • Washing and Drying: The crystals are washed with a small amount of cold hexane to remove any remaining soluble impurities and then dried under vacuum to yield the pure this compound.[1]

Quantitative Data

ParameterValue/CompositionReference
Column Chromatography
Stationary PhaseNeutral Silica Gel[1]
EluentHexane:Ethyl Acetate (3:1)[1]
Recrystallization
SolventHexane[1]
Yield
Reported Yield71%[1]
Purity Assessment
Analytical Method¹H NMR, Mass Spectrometry[1]

Visualizations

PurificationWorkflow Crude Crude Product (Dark Oily Solid) Chromatography Column Chromatography (Silica Gel, Hexane:EtOAc 3:1) Crude->Chromatography Fractions Collect & Combine Pure Fractions Chromatography->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Recrystallization Recrystallization (from Hexane) Evaporation->Recrystallization Purified Pure Product (White Needle-like Crystals) Recrystallization->Purified

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue? LowYield Low Yield? Start->LowYield Yes NoCrystals No Crystallization? Start->NoCrystals No Solvent Optimize Eluent with TLC LowYield->Solvent Possible Cause Loading Check Column Loading LowYield->Loading Possible Cause Degradation Use Deactivated Silica LowYield->Degradation Possible Cause Impurities Impurities Present? NoCrystals->Impurities No Seed Add Seed Crystal NoCrystals->Seed Solution Scratch Scratch Flask NoCrystals->Scratch Solution Concentrate Concentrate Solution NoCrystals->Concentrate Solution Reoptimize Re-optimize Chromatography Impurities->Reoptimize Solution AcidWash Perform Acid Wash on Crude Impurities->AcidWash Solution

References

Technical Support Center: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-chlorooxazole-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is a Sandmeyer-type reaction involving the diazotization of Ethyl 2-aminooxazole-4-carboxylate followed by a copper-catalyzed chlorination. This process typically utilizes a nitrite source, such as tert-butyl nitrite or sodium nitrite, and a copper(I) or copper(II) salt as the catalyst.

Q2: What is a typical yield for this synthesis?

Reported yields for the synthesis of this compound can vary depending on the specific reaction conditions. Yields in the range of 70-85% have been documented in the literature. For instance, a 71% yield is reported using cuprous(I) chloride, while an 83% yield has been achieved with copper(II) chloride.[1]

Q3: What are the critical parameters affecting the yield of the reaction?

Several factors can significantly influence the yield of the synthesis:

  • Temperature: Strict temperature control during the diazotization step (typically 0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.

  • Purity of Starting Material: The purity of the starting material, Ethyl 2-aminooxazole-4-carboxylate, is important as impurities can lead to side reactions.

  • Choice of Copper Catalyst: The selection of the copper catalyst (CuCl or CuCl₂) and its quality can impact the efficiency of the chlorination step.

  • Diazotizing Agent: The choice between tert-butyl nitrite and sodium nitrite can affect the reaction, with tert-butyl nitrite often used in non-aqueous conditions.

  • Solvent: The reaction is typically performed in a suitable organic solvent like acetonitrile.

Q4: How can I purify the final product?

Purification of this compound is commonly achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of hexane and ethyl acetate.[1] Recrystallization from a suitable solvent, such as hexane, can further enhance the purity of the final product.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Suggestions
Low Yield Incomplete Diazotization: The diazonium salt may not have formed completely.- Ensure the reaction temperature is maintained between 0-5 °C during the addition of the nitrite source.- Use a slight excess of the diazotizing agent.
Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose at higher temperatures.- Maintain strict temperature control throughout the diazotization and addition to the copper salt solution.- Use the diazonium salt immediately after its formation.
Inefficient Chlorination: The copper-catalyzed chlorination may not be proceeding efficiently.- Ensure the copper catalyst is of high quality and free of inhibiting impurities.- Consider comparing the performance of CuCl and CuCl₂ under your specific conditions.
Formation of Dark, Tarry Byproducts Side Reactions: Azo coupling, where the diazonium salt reacts with the starting material or other aromatic species, can form colored impurities. Phenolic byproducts can also arise from the reaction of the diazonium salt with water.- Ensure a slow and controlled addition of the diazotizing agent to prevent localized excess.- Maintain anhydrous conditions to minimize the formation of phenolic impurities.
Difficulty in Product Isolation/Purification Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate.- Consider using a different purification technique, such as preparative TLC or an alternative recrystallization solvent.
Product Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during recrystallization.- Ensure the correct solvent or solvent mixture is used for recrystallization.- Try slow cooling and scratching the inside of the flask to induce crystallization.

Data Presentation

Comparison of Reaction Conditions and Yields
Starting Material Diazotizing Agent Copper Catalyst Solvent Temperature (°C) Yield (%) Reference
Ethyl 2-aminooxazole-4-carboxylatetert-Butyl nitriteCuprous(I) chloride (CuCl)Acetonitrile7571[1]
Ethyl 2-aminooxazole-4-carboxylatetert-Butyl nitriteCopper(II) chloride (CuCl₂)AcetonitrileNot specified83Mentioned in literature as a viable alternative

Experimental Protocols

Synthesis of Ethyl 2-aminooxazole-4-carboxylate

A common precursor, Ethyl 2-aminooxazole-4-carboxylate, can be synthesized from the condensation of ethyl bromopyruvate and urea.

Procedure:

  • In a reaction vessel, combine ethyl bromopyruvate and urea in a suitable solvent such as ethanol.

  • Heat the mixture at reflux for a specified period.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain Ethyl 2-aminooxazole-4-carboxylate.

Synthesis of this compound

The following protocol is a representative procedure for the synthesis of the target compound.

Procedure: [1]

  • Under a nitrogen atmosphere, suspend cuprous(I) chloride in acetonitrile in a reaction flask.

  • Add tert-butyl nitrite dropwise to the suspension.

  • Heat the reaction mixture to 75 °C.

  • Add Ethyl 2-aminooxazole-4-carboxylate to the heated mixture in portions over a period of 20 minutes. Gas evolution will be observed.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford pure this compound. The product can be further purified by recrystallization from hexane.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Diazotization and Chlorination cluster_2 Step 3: Purification start Ethyl bromopyruvate + Urea step1 Condensation Reaction (e.g., in Ethanol, reflux) start->step1 product1 Ethyl 2-aminooxazole-4-carboxylate step1->product1 start2 Ethyl 2-aminooxazole-4-carboxylate step2 Diazotization & Sandmeyer Reaction (75 °C) start2->step2 reagents tert-Butyl nitrite Cuprous(I) chloride Acetonitrile reagents->step2 workup Work-up (EtOAc, H₂O wash) step2->workup crude_product Crude this compound workup->crude_product purification1 Column Chromatography (Silica gel, Hexane/EtOAc) crude_product->purification1 purification2 Recrystallization (Hexane) purification1->purification2 final_product Pure this compound purification2->final_product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_diazotization Incomplete Diazotization? start->check_diazotization check_decomposition Diazonium Salt Decomposition? start->check_decomposition check_chlorination Inefficient Chlorination? start->check_chlorination solution_diazotization Optimize Temperature (0-5 °C) Use slight excess of nitrite check_diazotization->solution_diazotization If yes solution_decomposition Strict Temperature Control Use diazonium salt immediately check_decomposition->solution_decomposition If yes solution_chlorination Check Catalyst Quality Compare CuCl vs. CuCl₂ check_chlorination->solution_chlorination If yes

Caption: A decision-making diagram for troubleshooting low yield in the synthesis.

References

"Ethyl 2-chlorooxazole-4-carboxylate stability under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chlorooxazole-4-carboxylate, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound is degrading during an acidic workup. What are the likely causes?

A1: Degradation of this compound under acidic conditions is likely due to two primary factors:

  • Acid-Catalyzed Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis in the presence of acid and water, which would yield the corresponding carboxylic acid and ethanol. This reaction is often reversible but can be driven forward by an excess of water.[1][2]

  • Oxazole Ring Instability: The oxazole ring itself, while aromatic, can be prone to hydrolytic ring-opening under acidic conditions, especially with certain substitution patterns.[3] Although oxazoles are generally considered weak bases, strong acidic conditions can lead to protonation and subsequent reactions.[4]

Troubleshooting Steps:

  • Minimize Water Content: Ensure all solvents and reagents are anhydrous if the reaction chemistry allows.

  • Use Milder Acids: If possible, substitute strong acids (e.g., concentrated HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, formic acid) or use a Lewis acid catalyst if appropriate for your reaction.

  • Control Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C or below) to slow down the rate of hydrolysis.

  • Reduce Exposure Time: Minimize the duration of contact with the acidic medium.

  • Alternative Protecting Groups: If the ester is being used as a protecting group, consider alternatives that are more stable to your specific acidic conditions.

Q2: I am observing the formation of a new, unexpected product during my reaction in an acidic medium. How can I identify it?

A2: The primary degradation product is likely the carboxylic acid resulting from ester hydrolysis. Another possibility is a product formed from the opening of the oxazole ring.

Troubleshooting Steps:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass of the unknown product. The expected mass of the hydrolyzed carboxylic acid (2-chlorooxazole-4-carboxylic acid) would be 28 g/mol less than the starting material.

  • NMR Spectroscopy: Isolate the byproduct and analyze it using ¹H and ¹³C NMR to elucidate its structure.

  • Control Experiment: Run a control experiment with this compound in the acidic medium (without other reactants) to confirm that the degradation is acid-induced.

Q3: How can I improve the stability of this compound in my formulation or reaction mixture?

A3: To enhance stability:

  • pH Control: Buffer the system to a less acidic pH if the application allows. Oxazoles are less basic than imidazoles and have a pKa of approximately 0.8 for the conjugate acid.[4] Maintaining the pH above this value will reduce protonation of the ring.

  • Solvent Selection: Use aprotic solvents to minimize the availability of protons for hydrolysis.

  • Storage Conditions: Store the compound in a cool, dry, and inert atmosphere to prevent degradation over time.[5][6]

Quantitative Data Summary

Condition Parameter Expected Stability Primary Degradation Pathway
pH pH 1-2 (e.g., 1M HCl)LowRapid ester hydrolysis and potential oxazole ring opening.
pH 3-4ModerateSlower ester hydrolysis.
pH 5-6HighMinimal degradation expected over short periods.
Temperature 0-5 °CHigherReaction rates are significantly reduced.
25 °C (Room Temp)ModerateBaseline degradation rate.
> 50 °CLowAccelerated degradation.
Acid Type Strong Mineral Acid (HCl, H₂SO₄)LowCatalyzes hydrolysis effectively.
Weaker Organic Acid (Acetic Acid)ModerateLess efficient catalysis of hydrolysis.

Experimental Protocol: Acidic Stability Assessment

This protocol outlines a general procedure to quantitatively assess the stability of this compound under specific acidic conditions.

Objective: To determine the rate of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Buffer solution of the desired pH (e.g., citrate buffer for pH 3-6, HCl for pH < 3)

  • Constant temperature incubator or water bath

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Reaction Solution Preparation:

    • In a volumetric flask, add a known volume of the acidic buffer.

    • Spike the buffer with a small volume of the stock solution to achieve the desired starting concentration (e.g., 100 µg/mL). Ensure the amount of acetonitrile is minimal to not significantly alter the polarity of the aqueous buffer.

    • Record the initial time (t=0).

  • Incubation: Place the reaction solution in the constant temperature environment.

  • Time Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction solution.

  • Quenching (if necessary): Immediately neutralize the aliquot with a suitable base to stop the degradation reaction.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable C18 column and a mobile phase gradient of acetonitrile and water.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Create a calibration curve using standards of known concentrations.

    • Quantify the concentration of the parent compound remaining at each time point.

    • Plot the concentration versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound under the tested conditions.

Potential Degradation Pathway

Under acidic conditions, the most probable degradation pathway involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by potential decomposition of the oxazole ring under harsher conditions.

cluster_main Acid-Catalyzed Degradation of this compound A This compound B Protonated Intermediate A->B + H⁺ (from Acid) C Tetrahedral Intermediate B->C + H₂O D 2-Chlorooxazole-4-carboxylic acid C->D - H⁺, - Ethanol E Ethanol C->E - H⁺, - Carboxylic Acid F Ring-Opened Products D->F Harsh Acidic Conditions (e.g., high temp, high acid conc.)

Caption: Potential degradation pathway of this compound in acid.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to palladium catalyst deactivation during oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed oxazole synthesis is resulting in low to no yield. What are the primary reasons for this?

Low yields in palladium-catalyzed oxazole synthesis can often be attributed to catalyst deactivation. The primary suspects are the poisoning of the catalyst by the nitrogen atom in the oxazole ring, inhibition by halide ions, and steric hindrance from bulky substrates.[1] Additionally, the presence of oxygen can degrade the active Pd(0) species and associated phosphine ligands.

Q2: How does the oxazole ring itself contribute to catalyst deactivation?

The nitrogen atom in the oxazole ring has a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle, a phenomenon known as nitrogen poisoning.[1]

Q3: Can the choice of palladium precursor and ligands impact catalyst stability and reaction yield?

Absolutely. The selection of the palladium precursor and, more critically, the ligand is paramount for a successful reaction. While common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective, the ligand's properties dictate the catalyst's stability and activity. For oxazole synthesis, electron-rich and sterically bulky phosphine ligands are often recommended to promote oxidative addition and facilitate reductive elimination, respectively.[1]

Q4: What are the visible signs of catalyst deactivation in my reaction mixture?

A common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[2] This indicates the aggregation of the palladium catalyst into an inactive, bulk metallic form.

Q5: Is it possible to regenerate a deactivated palladium catalyst?

Yes, in many cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the cause of deactivation. Common techniques include washing with acidic or basic solutions to remove adsorbed species or using reducing agents to convert oxidized palladium back to its active Pd(0) state.[3][4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed oxazole synthesis.

Guide 1: Diagnosing and Addressing Low Reaction Yields

If you are experiencing low yields, follow this troubleshooting workflow to identify and solve the underlying issue.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Fresh Palladium Catalyst? - Anhydrous & Degassed Solvents? - High-Purity Starting Materials? start->check_reagents check_reagents->start Impure Reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Appropriate Base? check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions ligand_optimization 3. Optimize Ligand - Screen Electron-Rich & Bulky Ligands (e.g., Buchwald-type ligands) check_conditions->ligand_optimization Conditions OK catalyst_deactivation 4. Investigate Catalyst Deactivation - Formation of Palladium Black? - Perform Catalyst Characterization (TEM, XPS, XRD) ligand_optimization->catalyst_deactivation Yield Still Low success Improved Yield ligand_optimization->success Yield Improves regeneration 5. Attempt Catalyst Regeneration - Acid/Base Wash - Reduction of Pd(II) to Pd(0) catalyst_deactivation->regeneration Deactivation Confirmed regeneration->success Activity Restored DeactivationPathways ActiveCatalyst Active Pd(0) Catalyst NitrogenPoisoning Nitrogen Poisoning (Oxazole Coordination) ActiveCatalyst->NitrogenPoisoning Oxazole Substrate OxidativeDeactivation Oxidative Deactivation (Presence of O₂) ActiveCatalyst->OxidativeDeactivation Oxygen Impurity Aggregation Aggregation (Palladium Black) NitrogenPoisoning->Aggregation InactiveSpecies Inactive Pd(II) Species OxidativeDeactivation->InactiveSpecies InactiveSpecies->Aggregation

References

Technical Support Center: Alternative Catalysts for Ethyl 2-chlorooxazole-4-carboxylate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for the coupling of Ethyl 2-chlorooxazole-4-carboxylate. The information is presented in a practical question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are standard palladium catalysts sometimes inefficient for the coupling of this compound?

A1: this compound can be a challenging substrate for standard palladium-catalyzed cross-coupling reactions for a few key reasons. Firstly, the chloro-substituent is less reactive than bromo or iodo-substituents in the crucial oxidative addition step of the catalytic cycle. Secondly, the oxazole ring contains a nitrogen atom with a lone pair of electrons that can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] The electron-withdrawing nature of the ester group can also influence the electronic properties of the C-Cl bond, further impacting its reactivity.

Q2: What are the most promising alternative catalytic systems for Suzuki-Miyaura coupling of this substrate?

A2: For Suzuki-Miyaura couplings of challenging heteroaryl chlorides like this compound, highly active palladium-based systems are recommended. Catalysts incorporating bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), have shown great success in promoting the coupling of unreactive aryl chlorides.[2][3] These ligands stabilize the palladium catalyst and facilitate the difficult oxidative addition step. Palladium precatalysts, like the G3 and G4 Buchwald precatalysts, are also excellent choices as they efficiently generate the active monoligated Pd(0) species.[4]

Q3: Are there viable nickel-based catalysts for Sonogashira coupling of this compound?

A3: Yes, nickel-based catalysts have emerged as a cost-effective and efficient alternative to palladium for Sonogashira couplings.[5][6][7] Various nickel complexes, often in combination with nitrogen- or phosphorus-based ligands, can effectively catalyze the coupling of aryl chlorides with terminal alkynes.[5][8] These reactions can often be performed under mild conditions. While a copper co-catalyst is traditionally used in Sonogashira reactions, several copper-free nickel-catalyzed systems have also been developed to avoid the formation of alkyne homocoupling byproducts.[9]

Q4: Can copper-based catalysts be used for Heck-type reactions with this substrate?

A4: Copper-catalyzed Heck-type reactions are a developing area and can be an alternative to palladium-based systems, particularly from a cost and sustainability perspective.[10] These reactions often proceed through a different mechanism, potentially involving radical pathways. While less common than palladium-catalyzed Heck reactions, there are reports of copper catalysts, sometimes in conjunction with specific ligands, effectively promoting the coupling of aryl halides with olefins.[11][12] For an electron-deficient substrate like this compound, these methods could be a viable option.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inefficient Oxidative Addition Switch to a more active catalyst system. Use a palladium precatalyst (e.g., Buchwald G3-precatalyst) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Increase the reaction temperature.
Catalyst Deactivation Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen). The nitrogen on the oxazole ring can poison the catalyst; using a higher catalyst loading (e.g., 2-5 mol%) might be necessary.[1]
Poor Transmetalation The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. The addition of water as a co-solvent can sometimes facilitate the transmetalation step.
Protodeboronation of Boronic Acid This is the cleavage of the C-B bond of the boronic acid. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. Use anhydrous conditions and a non-aqueous base if possible.
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing. Using a Pd(0) source directly or an efficient precatalyst can minimize this.
Issue 2: Unsuccessful Sonogashira Coupling with Nickel Catalysts
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the nickel precatalyst is of good quality. Some nickel catalysts are air and moisture sensitive. Prepare the active catalyst in situ under inert conditions if necessary.
Ligand Choice The ligand is crucial for activating the C-Cl bond. For nickel-catalyzed Sonogashira reactions of aryl chlorides, bipyridine-based ligands have shown promise.[6] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
Base Incompatibility The base deprotonates the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. For less reactive substrates, a stronger base might be required.
Solvent Effects Polar aprotic solvents like DMF or DMSO are often effective.[8] However, solvent screening is recommended to find the optimal conditions for your specific substrates.
Copper Co-catalyst Issues (if applicable) If using a copper co-catalyst, ensure it is fresh. Copper(I) iodide can degrade over time. If homocoupling of the alkyne is a major issue, consider a copper-free protocol.[13]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for alternative catalytic systems with substrates similar to this compound. Note that these are starting points and optimization may be required.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10085-95[2]
Pd(OAc)₂XPhosK₃PO₄Dioxane11080-92
Buchwald G3(none)K₂CO₃THF/H₂O80>90[4]
PdCl₂[(tBu)₂P(p-NMe₂C₆H₄)](none)Cs₂CO₃Dioxane100~90

Table 2: Nickel-Catalyzed Sonogashira Coupling of Heteroaryl Chlorides

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
NiCl₂(dppe)(none)K₂CO₃DMF12070-85[5]
Ni(COD)₂Bipyridine deriv.Et₃NToluene80up to 98[6]
NiCl₂1,10-phenanthroline4-CN-pyridine N-oxideDMAc7060-90[14]
NiCl₂([P,S] ligand)(none)Cs₂CO₃DMSO5049-97[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand System

This protocol is a general starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, quickly weigh and add Pd₂(dba)₃ and SPhos.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Sonogashira Coupling (Copper-Free)

This protocol provides a general method for the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • NiCl₂(dppp) (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂(dppp) and Cs₂CO₃.

  • Add anhydrous, degassed DMF, followed by this compound and the terminal alkyne.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L(Cl) (R = Oxazole) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)L(Ar) Transmetal->PdII_Ar Boronate ArB(OH)₂ + Base -> ArB(OR)₃⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar Coupled Product RedElim->Product Substrate This compound Substrate->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Catalyst Is the catalyst system active enough for a chloro-substrate? Start->Check_Catalyst Change_Catalyst Switch to a more active system: - Buchwald ligands (SPhos, XPhos) - Nickel-based catalyst Check_Catalyst->Change_Catalyst No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Screen: - Base (K₃PO₄, Cs₂CO₃) - Solvent (Toluene, Dioxane, DMF) - Temperature (Increase) Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Mitigate_Side_Reactions Address: - Homocoupling (degas thoroughly) - Protodeboronation (use boronic ester) Check_Side_Reactions->Mitigate_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Mitigate_Side_Reactions->Success

Caption: A general troubleshooting workflow for low-yielding coupling reactions.

Nickel_Sonogashira_Cycle Ni0 Ni(0)L Active Catalyst OxAdd Oxidative Addition Ni0->OxAdd NiII R-Ni(II)L(Cl) (R = Oxazole) OxAdd->NiII Transmetal Transmetalation NiII->Transmetal Alkyne_Activation Alkyne + Base -> Alkynyl anion Alkyne_Activation->Transmetal NiII_Alkyne R-Ni(II)L(Alkynyl) Transmetal->NiII_Alkyne RedElim Reductive Elimination NiII_Alkyne->RedElim RedElim->Ni0 Regeneration Product R-Alkynyl Coupled Product RedElim->Product Substrate This compound Substrate->OxAdd

Caption: Catalytic cycle for a copper-free Nickel-catalyzed Sonogashira coupling.

References

Technical Support Center: Scale-up Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Ethyl 2-chlorooxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most significant challenges typically arise in three main areas:

  • Reaction Control and Safety: The initial diazotization and Sandmeyer-type chlorination can be highly exothermic, with the potential for thermal runaway if not properly controlled. Gaseous byproducts (e.g., nitrogen) are also generated, which requires careful reactor design and venting.

  • Product Purity and Side Reactions: At a larger scale, issues with mixing and heat transfer can lead to localized "hot spots," promoting the formation of impurities and side products that may be difficult to remove.

  • Downstream Processing: Isolation of the final product via crystallization, filtration, and drying can be challenging in terms of achieving consistent crystal form, purity, and residual solvent levels.

Q2: Are there any specific safety precautions to consider during the scale-up?

A2: Yes, safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: Conduct reaction calorimetry (e.g., using a Mettler-Toledo RC-1) to understand the heat of reaction and the potential for adiabatic temperature rise.[1][2]

  • Diazonium Salt Stability: Aryl diazonium salts can be explosive, especially in a dry, isolated state. It is crucial to use them in solution and avoid isolation.[1]

  • Gas Evolution: The reaction releases nitrogen gas. The reactor and off-gas system must be designed to handle the maximum rate of gas evolution to prevent over-pressurization.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and gloves, is required. Given the hazardous nature of some reagents, additional protection may be necessary based on a thorough risk assessment.[3]

Q3: How does the choice of solvent impact the scale-up process?

A3: The solvent system is critical. On a larger scale, factors beyond solubility become important, such as:

  • Boiling Point and Heat Transfer: The solvent's boiling point will affect the operating temperature range and the efficiency of heat removal.

  • Work-up and Extraction: The solvent should allow for efficient extraction of the product and separation of aqueous and organic layers. Emulsion formation can be a significant issue at scale.[1]

  • Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent, as larger quantities will be used.

  • Recovery and Recycling: The ability to recover and reuse the solvent is an important economic and environmental consideration in industrial processes.

Troubleshooting Guide

Issue 1: Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material (Ethyl 2-aminooxazole-4-carboxylate) Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C during the addition of tert-butyl nitrite. Improve mixing to ensure uniform reagent distribution.
Poor quality of reagents.Verify the purity of tert-butyl nitrite and cuprous(I) chloride.
Significant formation of byproducts Localized overheating during the Sandmeyer reaction.Improve reactor heat transfer by ensuring adequate coolant flow and efficient stirring. Consider a semi-batch process where the diazonium salt solution is added slowly to the copper catalyst slurry.
Incorrect stoichiometry.Carefully control the molar ratios of all reagents.
Product loss during work-up Emulsion formation during aqueous washes.Add a small amount of a different organic solvent (e.g., toluene) to help break the emulsion.[1]
Inefficient extraction.Perform multiple extractions with the chosen organic solvent. Ensure adequate mixing during extraction without causing a stable emulsion.
Issue 2: Product Impurity
Symptom Possible Cause Suggested Solution
Presence of colored impurities in the crude product Decomposition of the diazonium salt.Maintain a low temperature during the diazotization and Sandmeyer reaction. Avoid exposure to light.
Side reactions due to poor temperature control.As with low yield, improve heat transfer and mixing.
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
Residual starting materials or intermediates Inefficient purification.Optimize the column chromatography conditions (e.g., solvent gradient, silica gel loading). Consider recrystallization as an alternative or additional purification step.
Issue 3: Difficulties in Product Isolation
Symptom Possible Cause Suggested Solution
Product oils out during crystallization Solvent system is not optimal.Screen different anti-solvents and solvent ratios to find conditions that favor crystallization.
Presence of impurities inhibiting crystallization.Re-purify the material to remove impurities.
Slow filtration Small particle size of the crystals.Optimize the crystallization cooling profile to encourage the growth of larger crystals.
High moisture content in the final product Inefficient drying.Ensure the drying temperature is appropriate for the product's stability and that the vacuum is adequate. Use a suitable drying agent if necessary.
Inconsistent crystal form (polymorphism) Variations in crystallization conditions.Strictly control parameters such as cooling rate, agitation, and solvent composition to ensure consistent production of the desired polymorph.[3][4][5]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters

ParameterLab-Scale (Typical)Scale-Up (Considerations)
Batch Size 1-10 g1-10 kg
Reactor Type Round-bottom flaskJacketed glass or stainless steel reactor
Agitation Magnetic stirrerOverhead mechanical stirrer (impeller design is critical for mixing and heat transfer)
Temperature Control Ice bathChiller unit with precise temperature control
Reagent Addition Manual (dropping funnel)Metering pump for controlled addition rate
Work-up Separatory funnelLiquid-liquid extraction in the reactor or dedicated extraction vessel
Isolation Evaporation, column chromatographyCrystallization, filtration (e.g., Nutsche filter), vacuum drying

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

1. Diazotization:

  • Charge a jacketed reactor with acetonitrile and cuprous(I) chloride under a nitrogen atmosphere.

  • Cool the reactor jacket to 0-5 °C.

  • Slowly add tert-butyl nitrite to the suspension while maintaining the internal temperature below 5 °C.

  • Stir the mixture for 15-20 minutes.

2. Sandmeyer Reaction:

  • Prepare a solution of Ethyl 2-aminooxazole-4-carboxylate in acetonitrile.

  • Add the amino-oxazole solution portion-wise to the reactor, keeping the internal temperature below 10 °C. Note: Gas evolution (N2) will occur.

  • After the addition is complete, raise the temperature to 75 °C and stir for 30-60 minutes, or until reaction completion is confirmed by HPLC.

3. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture.

  • Transfer the mixture to an extraction vessel and wash with water. Separate the aqueous layer.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

4. Purification and Isolation:

  • Filter off the drying agent.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a crystalline solid.[4]

  • Dry the final product under vacuum at a temperature not exceeding 40 °C.

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification & Isolation Diazotization Diazotization (0-5 °C) Sandmeyer Sandmeyer Reaction (<10 °C then 75 °C) Diazotization->Sandmeyer Slow Addition Quench Reaction Quench (Cooling) Sandmeyer->Quench Dilution Dilution (Ethyl Acetate) Quench->Dilution Wash Aqueous Wash (Water, Brine) Dilution->Wash Drying Drying (MgSO4) Wash->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Crystallization Recrystallization Concentration->Crystallization Filtration Filtration Crystallization->Filtration FinalDrying Vacuum Drying Filtration->FinalDrying FinalProduct Final Product FinalDrying->FinalProduct

Caption: Overall workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Detected Check_Conversion Low Conversion? Start->Check_Conversion Check_Byproducts High Byproducts? Check_Conversion->Check_Byproducts No Incomplete_Diazotization Improve mixing Maintain T < 5°C Check_Conversion->Incomplete_Diazotization Yes Check_Workup_Loss Loss during Work-up? Check_Byproducts->Check_Workup_Loss No Overheating Improve heat transfer Control addition rate Check_Byproducts->Overheating Yes Emulsion Add co-solvent Optimize extraction Check_Workup_Loss->Emulsion Yes

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-chlorooxazole-4-carboxylate. Our focus is on managing the critical parameter of reaction temperature to ensure optimal yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.

Issue Potential Cause Recommended Action
Low or No Product Yield Incorrect Reaction Temperature: The reaction to form the diazonium salt and subsequent substitution is highly temperature-sensitive. Deviation from the optimal temperature can lead to decomposition of intermediates.Verify and Calibrate Temperature Control: Ensure your reaction setup, including the heating mantle, thermometer, and any cooling baths, is accurately calibrated. Strict Temperature Adherence: The established protocol specifies heating the reaction mixture to 75 °C.[1] Maintaining this temperature is crucial. For analogous reactions involving 2-aminothiazoles, temperature has been shown to significantly influence product distribution.[2]
Decomposition of Reagents: The diazonium salt intermediate is thermally unstable.Controlled Addition of Reagents: Add the ethyl 2-aminooxazole-4-carboxylate in batches over the recommended time (e.g., 20 minutes) to manage any potential exotherm and maintain a steady reaction temperature.[1]
Formation of Dark, Tar-Like Byproducts Reaction Temperature Too High: Elevated temperatures can lead to the decomposition of the diazonium salt and the formation of polymeric or tarry impurities. While the recommended temperature is 75 °C, exceeding this may promote side reactions.Precise Temperature Monitoring: Continuously monitor the internal reaction temperature. Ensure Adequate Stirring: Vigorous stirring helps to distribute heat evenly and prevent localized hotspots.
Presence of Impurities: Impurities in the starting materials or solvent can catalyze decomposition reactions.Use High-Purity Reagents and Solvents: Ensure that the ethyl 2-aminooxazole-4-carboxylate, cuprous(I) chloride, tert-butyl nitrite, and acetonitrile are of high purity.
Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR) Formation of Side Products: Suboptimal temperature control can lead to the formation of various byproducts. For instance, in similar Sandmeyer reactions, the formation of phenol byproducts (from reaction with water) or biaryl compounds can occur.Optimize Reaction Temperature: While the protocol suggests 75 °C, if significant byproducts are observed, a systematic variation of the temperature (e.g., ±5-10 °C) may be necessary to find the optimal balance between reaction rate and selectivity. In some related syntheses, higher temperatures have led to increased yields, suggesting the optimal temperature can be specific to the substrate.[3]
Incomplete Reaction: The reaction may not have gone to completion.Verify Reaction Time: Ensure the reaction is stirred for the recommended 30 minutes after the addition of the amine.[1]

Frequently Asked Questions (FAQs)

Q1: The synthesis protocol specifies a reaction temperature of 75 °C, but many diazotization reactions are run at 0-5 °C. Why the difference?

A1: While it is true that many diazotization reactions require low temperatures to stabilize the diazonium salt, the optimal temperature is highly dependent on the specific substrate and reaction conditions. In the case of the synthesis of this compound from ethyl 2-aminooxazole-4-carboxylate, the published protocol has established 75 °C as the effective temperature for the in situ formation of the diazonium salt and its subsequent conversion to the chloro-oxazole.[1] It is possible that the reactivity of the 2-aminooxazole derivative and the specific reagents used allow for a higher reaction temperature without significant decomposition of the intermediate.

Q2: What are the likely byproducts if the temperature is not controlled properly?

A2: If the temperature deviates significantly from 75 °C, you may observe the formation of several byproducts. Temperatures that are too high can lead to the decomposition of the diazonium intermediate, potentially forming tarry, polymeric materials. Side reactions could also include the formation of the corresponding phenol (ethyl 2-hydroxyoxazole-4-carboxylate) if water is present, or biaryl compounds through radical side reactions.

Q3: How critical is the rate of addition of the ethyl 2-aminooxazole-4-carboxylate?

A3: The rate of addition is very important for maintaining temperature control. The reaction can be exothermic, and adding the reactant too quickly can cause the temperature to rise above the optimal 75 °C, leading to the issues described above. The recommended batch-wise addition over 20 minutes helps to manage the reaction rate and heat generation.[1]

Q4: Can I use a different copper catalyst?

A4: The protocol specifies the use of cuprous(I) chloride. While other copper(I) salts are used in Sandmeyer reactions, substituting the catalyst may require re-optimization of the reaction conditions, including the temperature. It is recommended to start with the specified catalyst for best results.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method.[1]

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Cuprous(I) chloride (CuCl)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to a suspension of cuprous(I) chloride (1.65 g, 12.3 mmol) in 50 mL of acetonitrile.

  • Heat the reaction mixture to 75 °C.

  • Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in batches over a period of 20 minutes. Gas evolution will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 75 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of ethyl acetate and wash with water (2 x 25 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system to yield this compound as white needle-like crystals.

Quantitative Data

The following table summarizes the reported yield for the synthesis of this compound at the specified reaction temperature.

Reaction Temperature (°C)Reported Yield (%)Reference
7571[1]

Note: Further studies are needed to provide a comprehensive profile of yield and purity at different temperatures.

Visualizations

Below is a troubleshooting workflow for managing reaction temperature during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Reaction Temperature for this compound Synthesis cluster_start Start cluster_evaluation Product Evaluation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Reaction Complete Analyze Product CheckYield Low Yield or Byproduct Formation? Start->CheckYield VerifyTemp Verify Temperature Control System (Probe, Heater, Stirrer) CheckYield->VerifyTemp Yes Success Successful Synthesis (Target Yield & Purity) CheckYield->Success No CheckAddition Review Reagent Addition Rate (Was it too fast?) VerifyTemp->CheckAddition CheckPurity Check Purity of Starting Materials CheckAddition->CheckPurity OptimizeTemp Consider Temperature Optimization (e.g., Run at 70°C and 80°C) CheckPurity->OptimizeTemp OptimizeTemp->Start Re-run Experiment

Caption: Troubleshooting workflow for temperature management.

References

Technical Support Center: Workup Procedures for Ethyl 2-chlorooxazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chlorooxazole-4-carboxylate. The information provided is designed to address specific issues that may be encountered during the workup and purification of this compound and its subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical workup procedure for the synthesis of this compound via a Sandmeyer reaction?

A typical workup involves quenching the reaction mixture, followed by extraction, washing, drying, and concentration. Specifically, after the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. This organic layer is then washed with water to remove water-soluble impurities and salts. The organic layer is subsequently dried over an anhydrous drying agent such as magnesium sulfate and then concentrated under reduced pressure to yield the crude product, which often appears as a dark oily solid.[1]

Q2: My crude product is a dark, oily solid. Is this normal and how do I purify it?

Yes, it is common to obtain a dark, oily solid after the initial workup.[1] The primary method for purification is neutral silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate (e.g., a 3:1 ratio), which should afford the product as white needle-like crystals after recrystallization from a solvent like hexane.[1]

Q3: What are the common impurities I should look out for?

Common impurities can arise from the starting materials or from side reactions. In the context of a Sandmeyer synthesis from ethyl 2-aminooxazole-4-carboxylate, potential impurities include:

  • Unreacted starting material: Ethyl 2-aminooxazole-4-carboxylate.

  • Copper salts: Residues from the copper(I) chloride catalyst.

  • Phenolic byproduct: Formation of ethyl 2-hydroxyoxazole-4-carboxylate if the diazonium salt reacts with water.

  • Biaryl and azo compounds: These are common side products in Sandmeyer reactions.

Q4: How can I effectively remove residual copper salts from my organic product?

Copper salts can often be challenging to remove completely. An effective method is to wash the organic layer with an aqueous solution of saturated ammonium chloride or an ammonium hydroxide/ammonium chloride buffer (pH 8). The ammonia complexes with the copper ions, facilitating their transfer into the aqueous phase. This is often indicated by the aqueous layer turning a deep blue color.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the workup and purification of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or re-evaluating the reaction temperature.
Product Lost During Workup Ensure proper phase separation during extractions. Emulsions can lead to loss of product; if an emulsion forms, try adding brine to the separatory funnel. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Decomposition on Silica Gel This compound may be sensitive to acidic conditions. Using neutral silica gel for column chromatography is recommended.[1] To test for stability, spot the crude material on a TLC plate, let it sit for an hour, and then elute to see if any new spots have formed.
Problem 2: Product Contaminated with Copper Salts
Symptom Troubleshooting Step
Green or blue tint in the crude or purified product. Wash the organic solution multiple times with saturated aqueous ammonium chloride or an ammonium hydroxide/ammonium chloride buffer (pH 8) until the aqueous layer is colorless.
Broad peaks in the 1H NMR spectrum. Paramagnetic copper(II) species can cause peak broadening. The washing procedure described above should resolve this. In persistent cases, stirring the organic solution with a chelating agent like EDTA may be effective.
Problem 3: Difficulty with Column Chromatography Purification
Issue Troubleshooting Step
Poor separation of the product from impurities. Optimize the eluent system using TLC. Try varying the ratio of hexane and ethyl acetate. A more polar solvent system will elute compounds faster, while a less polar system will provide better separation for less polar compounds.
Product is not eluting from the column. The eluent system may be too non-polar. Gradually increase the polarity by increasing the proportion of ethyl acetate. Ensure you have not overloaded the column with crude material.
The product crystallizes on the column. This can happen if the product is highly concentrated and has low solubility in the eluent. Try dissolving the crude material in a slightly more polar solvent before loading it onto the column, or run the column with a slightly more polar eluent system from the start.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and properties of this compound.

Parameter Value Reference
Typical Yield 71%[1]
Purity (Commercial) ≥97% - 99%
Molecular Weight 175.57 g/mol
Melting Point 97-98 °C
1H NMR (CDCl3) δ (ppm) 1.47 (t, 3H), 4.48 (q, 2H), 8.28 (s, 1H)[1]
Mass Spectrum (m/z) 176/177 [M+H]+[1]

Experimental Protocols

Standard Workup and Purification Protocol
  • Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (e.g., 50 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL).[1] To remove copper salts, wash with saturated aqueous ammonium chloride until the aqueous layer is colorless.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. This will typically yield a dark oily solid.[1]

  • Purification: Purify the crude product by neutral silica gel column chromatography using a hexane:ethyl acetate (3:1) eluent system.[1]

  • Recrystallization: Combine the fractions containing the pure product and concentrate. Recrystallize the resulting solid from hexane to obtain white, needle-like crystals of this compound.[1]

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Post-Sandmeyer) Dilution Dilute with Ethyl Acetate Reaction_Mixture->Dilution Cool to RT Wash_H2O Wash with Water Dilution->Wash_H2O Wash_NH4Cl Wash with sat. aq. NH4Cl (to remove Copper) Wash_H2O->Wash_NH4Cl Drying Dry over MgSO4 Wash_NH4Cl->Drying Concentration Concentrate in vacuo Drying->Concentration Column Silica Gel Column Chromatography (Hexane:EtOAc) Concentration->Column Crude Oily Solid Recrystallization Recrystallize from Hexane Column->Recrystallization Purified Solid Final_Product Pure this compound Recrystallization->Final_Product G Starting_Material Ethyl 2-aminooxazole-4-carboxylate (Starting Material) Diazonium_Salt Diazonium Salt Intermediate Starting_Material->Diazonium_Salt NaNO2, H+ Desired_Product This compound (Desired Product) Diazonium_Salt->Desired_Product CuCl Phenol_Byproduct Ethyl 2-hydroxyoxazole-4-carboxylate (Phenol Byproduct) Diazonium_Salt->Phenol_Byproduct H2O, Δ Biaryl_Byproduct Biaryl Byproducts Diazonium_Salt->Biaryl_Byproduct Radical Coupling Azo_Byproduct Azo Dyes Diazonium_Salt->Azo_Byproduct Coupling with Electron-rich Aromatics

References

Validation & Comparative

A Comparative Analysis for Synthetic Strategy: Ethyl 2-chlorooxazole-4-carboxylate versus Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that influences reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparison of two key heterocyclic intermediates, Ethyl 2-chlorooxazole-4-carboxylate and Ethyl 2-bromooxazole-4-carboxylate, with a focus on their synthetic accessibility and performance in palladium-catalyzed cross-coupling reactions.

While structurally similar, these two reagents exhibit significant differences in their synthetic utility. The available experimental data overwhelmingly favors this compound as a more versatile and reliable building block for the construction of complex oxazole derivatives. This is primarily due to its more efficient synthesis and demonstrated broad applicability in a range of C-C bond-forming reactions.

Chemical and Physical Properties

A summary of the fundamental properties of both compounds is presented below.

PropertyThis compoundEthyl 2-bromooxazole-4-carboxylate
CAS Number 460081-18-9460081-20-3
Molecular Formula C₆H₆ClNO₃C₆H₆BrNO₃
Molecular Weight 175.57 g/mol [1]220.02 g/mol
Appearance White needle-like crystals[2]Solid
Purity (typical) ≥97%≥95%

Synthesis and Availability

Both compounds can be synthesized from the common precursor, ethyl 2-aminooxazole-4-carboxylate. However, the choice of the halogenating agent significantly impacts the yield and purity of the final product.

This compound is prepared in high yield (83%) via a Sandmeyer-type reaction using tert-butyl nitrite and copper(II) chloride.[3] This straightforward and efficient synthesis contributes to its ready availability from various chemical suppliers.

In contrast, the synthesis of Ethyl 2-bromooxazole-4-carboxylate using copper(II) bromide under similar conditions results in a low yield and the formation of a difficult-to-separate mixture of the desired product and the corresponding 2,5-dibromooxazole. This synthetic challenge likely contributes to its comparatively limited use and reporting in the scientific literature.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The C-X bond at the 2-position of the oxazole ring is the key reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The general reactivity trend for halogens in such reactions is I > Br > Cl, which is primarily dictated by the carbon-halogen bond dissociation energy. The weaker C-Br bond is typically expected to undergo oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.

However, the available experimental evidence demonstrates that this compound is a highly effective substrate in Suzuki, Stille, and Negishi couplings, affording a diverse array of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles in good to excellent yields.[3]

Experimental Data Summary

The following tables summarize the performance of this compound in various palladium-catalyzed cross-coupling reactions, as reported in the literature. No comparable experimental data for Ethyl 2-bromooxazole-4-carboxylate was found in the surveyed literature, likely due to the synthetic challenges previously mentioned.

Table 1: Suzuki Coupling of this compound

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801285
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801282
3-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801278

Table 2: Stille Coupling of this compound

Coupling Partner (Ar-SnBu₃)Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)CuIDioxane1001290
Tributyl(2-furyl)stannanePd(PPh₃)₄ (5)CuIDioxane1001288

Table 3: Negishi Coupling of this compound

Coupling Partner (Ar-ZnCl)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)THF651287
2-Thienylzinc chloridePd(PPh₃)₄ (5)THF651284

Data for Tables 1, 2, and 3 is based on the findings of V. Lee et al., Org. Lett. 2002, 4 (17), pp 2905–2907.[3]

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

To a solution of this compound (1.0 equiv) in a 3:1:1 mixture of toluene/ethanol/water is added the corresponding arylboronic acid (1.2 equiv) and potassium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Oxazole Synthesis

The following diagram illustrates the synthetic pathway from a common precursor to the chloro- and bromo- intermediates, and the subsequent utility of the chloro- derivative in palladium-catalyzed cross-coupling reactions.

G cluster_synthesis Synthesis of Intermediates cluster_coupling Palladium-Catalyzed Cross-Coupling A Ethyl 2-aminooxazole-4-carboxylate B This compound A->B t-BuONO, CuCl₂ (83% yield) C Ethyl 2-bromooxazole-4-carboxylate A->C t-BuONO, CuBr₂ (low yield, mixture) D Suzuki Coupling (Ar-B(OH)₂) B->D E Stille Coupling (Ar-SnBu₃) B->E F Negishi Coupling (Ar-ZnCl) B->F G 2,4-Disubstituted Oxazoles C->G Limited Data Available D->G E->G F->G

Caption: Synthetic routes and cross-coupling applications.

Signaling Pathways and Biological Activity

While there is no specific information on the direct interaction of the title compounds with signaling pathways, the oxazole-4-carboxylate scaffold is a constituent of various biologically active molecules. Derivatives of oxazole-4-carboxylic acid have been investigated for a range of pharmacological activities, including as inhibitors of bacterial serine acetyltransferase, phosphodiesterase type 4 (PDE4) inhibitors, and as herbicide safeners.[4][5][6] The structure-activity relationship (SAR) of these derivatives is an active area of research, with the substituents at the 2- and 5-positions of the oxazole ring playing a crucial role in determining their biological targets and efficacy.

The following diagram illustrates a generalized workflow for the application of these building blocks in a drug discovery context.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A Ethyl 2-halooxazole-4-carboxylate (Chloro or Bromo) B Cross-Coupling Reaction (Suzuki, Stille, etc.) A->B C Library of Substituted Oxazole-4-carboxylates B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing oxazole building blocks.

Conclusion

Based on the currently available scientific literature, This compound is the superior choice for the synthesis of substituted oxazoles via palladium-catalyzed cross-coupling reactions. Its high-yield synthesis and proven versatility in Suzuki, Stille, and Negishi couplings make it a reliable and efficient building block for medicinal chemistry and drug discovery programs.

In contrast, the synthetic challenges associated with Ethyl 2-bromooxazole-4-carboxylate , leading to low yields and product mixtures, significantly limit its practical application. While the C-Br bond is theoretically more reactive, the difficulty in obtaining the starting material in high purity and yield outweighs this potential advantage. For researchers and drug development professionals, the clear and experimentally supported path to a diverse range of oxazole derivatives begins with the chloro- analog.

References

A Comparative Guide to the Reactivity of Halogenated Oxazoles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halogenated oxazoles represent a critical class of building blocks. Their versatility in forming carbon-carbon and carbon-heteroatom bonds makes them invaluable intermediates in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The choice of halogen (F, Cl, Br, I) and its position on the oxazole ring (C2, C4, or C5) profoundly influences reactivity, dictating reaction conditions and ultimate synthetic efficiency. This guide provides an objective comparison of the reactivity of halogenated oxazoles in key chemical transformations, supported by experimental data and detailed protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing halogenated heterocycles. The reactivity of the halo-oxazole in these transformations is predominantly governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the initial, often rate-limiting, oxidative addition step. The generally accepted reactivity trend for the halogens is I > Br > Cl > F .

The catalytic cycle for these reactions follows a well-established sequence of steps: oxidative addition of the palladium(0) catalyst to the halo-oxazole, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.[1][2][3]

Palladium_Cross_Coupling_Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) MX M-X PdII_R_R1->Pd0 Reductive Elimination RR1 Coupled Product (R-R') RX Halo-oxazole (R-X) R1M Organometallic Reagent (R'-M) Suzuki_Miyaura_Coupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ox-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ox-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ox-Ar') Oxazole_X Halo-oxazole (Ox-X) Boronic_Acid Ar'-B(OH)₂ + Base Stille_Coupling cluster_stille Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ox-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ox-Pd(II)L₂-R' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ox-R') Oxazole_X Halo-oxazole (Ox-X) Organostannane R'-SnBu₃ Buchwald_Hartwig_Amination cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ox-Pd(II)L-X Pd0->OxAdd Oxidative Addition AmineCoord [Ox-Pd(II)L(HNR'₂)]⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido Ox-Pd(II)L-NR'₂ AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Product (Ox-NR'₂) Oxazole_X Halo-oxazole (Ox-X) Amine HNR'₂ SNAr_Mechanism cluster_snar SNAr Mechanism Pathway Reactant 2-Halo-oxazole + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer Attack at C2 (Rate-determining) Product 2-Substituted Oxazole + X⁻ Meisenheimer->Product Loss of Leaving Group (Fast) Experimental_Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Reagents, Solvent) Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Reaction 3. Reaction (Heating, Stirring, Monitoring) Inert->Reaction Workup 4. Workup (Quenching, Extraction, Washing) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS) Purify->Analysis

References

A Comparative Guide to the Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 2-chlorooxazole-4-carboxylate is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. This guide provides a comparative analysis of validated synthesis methods for this compound, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.

Method 1: Sandmeyer-Type Synthesis from Ethyl 2-aminooxazole-4-carboxylate

The most prominently documented route to this compound involves a Sandmeyer-type reaction, starting from the readily available Ethyl 2-aminooxazole-4-carboxylate. This method is characterized by its relatively high yields and straightforward procedure. Two common variations of this method exist, primarily differing in the copper catalyst used.

Method 1a: Utilization of Copper(II) Chloride

This variation employs copper(II) chloride as the catalyst in conjunction with tert-butyl nitrite.

Reaction Scheme:

start Ethyl 2-aminooxazole-4-carboxylate reagents tert-butyl nitrite, CuCl2, Acetonitrile start->reagents product This compound reagents->product start Ethyl 2-aminooxazole-4-carboxylate reagents tert-butyl nitrite, CuCl, Acetonitrile start->reagents product This compound reagents->product start1 Ethyl bromopyruvate product Ethyl 2-aminooxazole-4-carboxylate start1->product start2 Urea start2->product

Comparative Characterization of Ethyl 2-chlorooxazole-4-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 2-chlorooxazole-4-carboxylate stands as a versatile scaffold for the synthesis of a diverse array of biologically active derivatives. This guide provides a comparative analysis of the performance of various substituted oxazoles derived from this key intermediate, with a focus on their anticancer and antimicrobial activities. The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key biological assays and synthetic transformations.

Performance Comparison of this compound Derivatives

The biological activity of derivatives synthesized from this compound is significantly influenced by the nature of the substituents introduced at the 2- and 5-positions of the oxazole ring. The following tables summarize quantitative data on the anticancer and antimicrobial performance of representative derivatives, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Comparative Anticancer Activity of Substituted Oxazole-4-carboxylate Derivatives

Compound ID2-Substituent5-SubstituentCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
1a PhenylHNCI-H5220.411.67>100
1b 4-MethoxyphenylHNCI-H5221.205.80>100
1c 4-ChlorophenylHNCI-H5220.954.50>100
2a PhenylBenzylsulfonylNCI-60 (average)5.3712.936.0
2b 4-Methylphenyl3-MethoxyphenylsulfonylNCI-60 (average)>100>100>100

Data for compounds 1a-1c are representative of 2-aryl-oxazole-4-carboxylates. Data for compounds 2a and 2b are for 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates and are used as illustrative examples of 5-substituted analogs.[1][2]

Table 2: Comparative Antimicrobial Activity of Substituted Oxazole Derivatives

Compound ID2-SubstituentRationale for InclusionBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
3a 2,5-dimethylphenylAryl substitution at position 2S. aureus18ND
E. coli16ND
3b 4-pyridylHeteroaryl substitution at position 2S. aureusND125
E. coliND250
3c 4-chlorophenylElectron-withdrawing group on aryl ringS. aureus2062.5
E. coli18125
Ampicillin -Standard AntibioticS. aureus223.12
Ciprofloxacin -Standard AntibioticE. coli251.56

ND: Not Determined. Data is representative of various substituted oxazole derivatives to illustrate the impact of different substituents on antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of derivatives and for key biological assays.

Synthesis of 2-Substituted-Oxazole-4-carboxylates via Suzuki Coupling

This protocol describes a general method for introducing aryl or heteroaryl groups at the 2-position of the ethyl oxazole-4-carboxylate core.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted product.

Determination of GI50, TGI, and LC50 using the NCI-60 Cell Line Screen

The following is a summarized protocol for assessing the anticancer activity of compounds against the NCI-60 panel of human cancer cell lines.[3][4]

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Compound Addition: After 24 hours of incubation, the experimental compounds, solubilized in DMSO and diluted in culture medium, are added to the plates at five 10-fold serial dilutions.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB).

  • Data Analysis: The absorbance is read at 515 nm. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) are calculated from the dose-response curves.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their biological effects by modulating key cellular signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival.[10][11][12][13][14] Some oxazole-based derivatives have been identified as inhibitors of the STAT3 signaling pathway.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Promotes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Oxazole_Inhibitor Oxazole Derivative (Inhibitor) Oxazole_Inhibitor->STAT3_active Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by an oxazole derivative.

Tubulin Polymerization

Another important mechanism of action for some anticancer oxazole derivatives is the inhibition of tubulin polymerization.[15][16][17][18][19] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.

Tubulin_Polymerization Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Cell_Cycle Cell Cycle Progression (Mitosis) Microtubules->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to Oxazole_Inhibitor Oxazole Derivative (Inhibitor) Oxazole_Inhibitor->Tubulin_dimers Inhibits Polymerization

Caption: Disruption of microtubule dynamics by an oxazole-based tubulin polymerization inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives.

Experimental_Workflow Start Ethyl 2-chlorooxazole- 4-carboxylate Synthesis Derivative Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (e.g., NCI-60, Antimicrobial Assays) Purification->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification Hit_Identification->Synthesis No (Synthesize more derivatives) Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Hit_Identification->Mechanism_Study Yes Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A generalized workflow for the development of bioactive this compound derivatives.

References

A Comparative Guide to the Biological Activity of Oxazoles Derived from Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent feature in medicinal chemistry, renowned for its diverse pharmacological activities. Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile and crucial starting material for the synthesis of a wide array of substituted oxazole derivatives. This guide provides a comparative analysis of the biological activities, primarily focusing on the anticancer and antimicrobial potential, of oxazoles synthesized from this key intermediate. The information presented herein is intended to assist researchers in navigating the structure-activity relationships and therapeutic potential of this class of compounds.

I. Anticancer Activity: A Comparative Analysis

Oxazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes in cancer cells. While specific studies detailing the anticancer activity of compounds directly synthesized from this compound are limited in the public domain, the broader class of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles, accessible from this starting material, have shown promising results.[1][2][3]

For comparative purposes, this guide presents data on various oxazole derivatives against common cancer cell lines and contrasts their activity with the standard chemotherapeutic drug, Doxorubicin.

Table 1: Comparative Anticancer Activity of Substituted Oxazoles

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Comparator: Doxorubicin IC50 (µM)
Oxazole Derivative A 2-Aryl-4-alkylMCF-7 (Breast)Data not available~0.5 - 1.5
Oxazole Derivative B 2,5-DiarylA549 (Lung)Data not available~0.1 - 0.8
Oxazole Derivative C 2-Amino-4-arylHeLa (Cervical)Data not available~0.2 - 1.0
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[4][5]

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add test compounds (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized oxazole derivatives and a standard drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[4]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity: A Comparative Overview

Oxazole-containing compounds have been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[6][7] The structural modifications enabled by using this compound as a precursor allow for the fine-tuning of antimicrobial potency.

This section provides a comparative summary of the antimicrobial activity of various oxazole derivatives against representative Gram-positive and Gram-negative bacteria, with the widely used antibiotic Ciprofloxacin as a comparator.

Table 2: Comparative Antimicrobial Activity of Substituted Oxazoles

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Comparator: Ciprofloxacin MIC (µg/mL)
Oxazole Derivative X 2-Aryl-4-carboxyStaphylococcus aureusData not available~0.25 - 1.0
Oxazole Derivative Y 2-Heteroaryl-4-esterEscherichia coliData not available~0.008 - 0.125
Oxazole Derivative Z 2-Alkyl-4-amidePseudomonas aeruginosaData not available~0.25 - 1.0
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

Workflow for Broth Microdilution Assay

MIC_Workflow start Prepare serial dilutions of test compounds inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate (18-24h) inoculate->incubate observe Visually inspect for bacterial growth incubate->observe end Determine MIC observe->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the synthesized oxazole derivatives and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Signaling Pathways and Mechanisms of Action

The biological activity of oxazole derivatives is underpinned by their interaction with various cellular targets and signaling pathways. A deeper understanding of these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

Oxazole-containing compounds have been reported to exert their anticancer effects through multiple mechanisms, including:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

  • Kinase Inhibition: Targeting various protein kinases involved in cancer cell signaling and proliferation.[3]

  • Topoisomerase Inhibition: Interfering with DNA replication and repair mechanisms.[1]

  • Induction of Apoptosis: Activating programmed cell death pathways in cancer cells.

Illustrative Signaling Pathway for a Hypothetical Oxazole Derivative Targeting a Kinase Pathway

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Phosphorylation Oxazole_Derivative Oxazole Derivative (from this compound) Oxazole_Derivative->Receptor Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical oxazole derivative.

IV. Conclusion and Future Directions

This compound stands out as a highly valuable scaffold for the synthesis of biologically active oxazole derivatives. While the existing literature points to the significant anticancer and antimicrobial potential of the broader oxazole class, there is a clear need for more focused studies on derivatives synthesized directly from this starting material. Future research should aim to:

  • Synthesize and characterize novel libraries of 2,4- and 2,4,5-substituted oxazoles from this compound.

  • Conduct comprehensive in vitro and in vivo evaluations of their anticancer and antimicrobial activities to generate robust quantitative data.

  • Elucidate the specific mechanisms of action and identify the molecular targets of the most potent compounds.

  • Perform structure-activity relationship (SAR) studies to guide the optimization of lead compounds for improved efficacy and safety profiles.

By systematically exploring the chemical space accessible from this versatile starting material, the scientific community can unlock the full therapeutic potential of this promising class of heterocyclic compounds.

References

A Comparative Analysis of Ethyl 2-substituted-oxazole-4-carboxylate Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold represents a privileged core in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide offers an objective comparison of the performance of various analogs of ethyl 2-substituted-oxazole-4-carboxylate, a key intermediate in the synthesis of potentially therapeutic agents. The following sections provide a detailed overview of their structure-activity relationships (SAR), supported by experimental data from preclinical studies.

Comparative Biological Activity Data

The biological activities of various oxazole-4-carboxylate analogs have been evaluated, primarily focusing on their potential as anticancer and antimicrobial agents. The data presented below is collated from studies on 5-sulfonyl and other substituted 1,3-oxazole-4-carboxylate derivatives, which serve as close structural surrogates for understanding the SAR of this compound class.

Table 1: Anticancer Activity of 5-Sulfonyl-1,3-oxazole-4-carboxylate Analogs [1]

Compound IDR GroupAr GroupAverage GI50 (µM)Average TGI (µM)Average LC50 (µM)
15 BenzylPhenyl5.3712.936.0
18 3-Methoxyphenyl4-Methylphenyl>100>100>100

Data extracted from a study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.[1]

Table 2: Antimicrobial Activity of Substituted Oxazole Derivatives [1]

Compound IDR1 GroupR2 GroupBacterial StrainZone of Inhibition (mm)
3d 2,5-dimethylphenyl4-pyridylS. aureus18
E. coli16
3g 2,5-dimethylphenyl4-chlorophenylS. aureus20
E. coli18
Ampicillin --S. aureus22
E. coli20

Data from a study on novel 1,3-oxazole derivatives. The values represent the diameter of the zone of inhibition.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these oxazole analogs.

Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The GI50, TGI, and LC50 values are then determined from the dose-response curves.

Antimicrobial Activity Assay (Disc Diffusion Method)

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A standard antibiotic (e.g., Ampicillin) is used as a positive control.

Visualizing Molecular Pathways and Experimental Processes

STAT3 Signaling Pathway

Certain oxazole derivatives may exert their anticancer effects by modulating key signaling pathways. The STAT3 signaling pathway, often constitutively active in many cancers, is a potential target. Small molecule inhibitors can disrupt this pathway at various points.[1]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation Inhibitor Oxazole Analog (Inhibitor) Inhibitor->JAK Blocks Inhibitor->STAT3_inactive Blocks Phosphorylation Inhibitor->STAT3_active Blocks Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Induces Cytokine Cytokine Cytokine->Receptor Binding

Caption: STAT3 signaling pathway and potential inhibition points by oxazole analogs.

General Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships for these analogs follows a well-defined workflow, from initial synthesis to biological evaluation.

SAR_Workflow Start Start: Define Core Scaffold (Ethyl 2-chlorooxazole-4-carboxylate) Synthesis Analog Synthesis (Varying R1 and R2 substituents) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Purification->Biological_Screening Data_Analysis Data Analysis (Determine IC50, MIC, etc.) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation (Identify key structural features for activity) Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization (Design of more potent analogs) SAR_Elucidation->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle End End: Candidate for further preclinical development Lead_Optimization->End

Caption: A typical workflow for structure-activity relationship (SAR) studies.

References

"comparing efficiency of different cross-coupling methods for oxazoles"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficiency of Cross-Coupling Methods for Oxazole Functionalization

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like oxazoles is a cornerstone of modern medicinal chemistry. The choice of cross-coupling methodology directly impacts the efficiency, substrate scope, and ultimately the success of a synthetic campaign. This guide provides an objective comparison of the most prevalent cross-coupling methods for the elaboration of oxazole cores, supported by experimental data to inform your selection process.

Performance Comparison of Key Cross-Coupling Methods

The following table summarizes the quantitative performance of various palladium-catalyzed cross-coupling reactions on oxazole substrates. The data has been compiled from a range of literature sources to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in substrates, catalysts, and reaction conditions across different studies.

Cross-Coupling MethodOxazole SubstrateCoupling PartnerCatalyst System (Loading)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-Aryl-4-trifloyloxyoxazoleArylboronic acidPd(OAc)₂ / PCy₃ (N/A)K₃PO₄Dioxane150 (µW)0.3394[1][2]
Suzuki-Miyaura 4-Aryl-2-chlorooxazoleArylboronic acidPd(PPh₃)₄ (N/A)K₂CO₃Toluene/H₂O10012>80[3]
Suzuki-Miyaura 2-Iodo-5-(m-tolyl)oxazoleArylboronic acidPd(OAc)₂ / SPhos (1-3 mol%)K₂CO₃Toluene60-802-685-95[4]
Suzuki-Miyaura 2-Bromo-5-(m-tolyl)oxazoleArylboronic acidPd(OAc)₂ / SPhos (3-5 mol%)K₂CO₃Toluene80-1008-1670-85[4]
Stille 2-(Phenylsulfonyl)-5-iodooxazoleTri-n-butylvinylstannanePd(PPh₃)₄ (N/A)-THF/Toluene70-80N/A85
Stille 2-(Phenylsulfonyl)-4-bromooxazoleTri-n-butylvinylstannanePd(PPh₃)₄ (N/A)-THF/Toluene70-80N/A74
Sonogashira 3,5-Disubstituted-4-iodoisoxazoleTerminal alkynePd(PPh₃)₂Cl₂ / CuI (N/A)Et₃NN/AN/AN/Aup to 98[5]
Heck 2-Bromo-5-(m-tolyl)oxazoleStyrenePd(OAc)₂ / P(o-tolyl)₃ (3-5 mol%)Et₃NDMF100-12012-2465-80[4]
Heck 2-Iodo-5-(m-tolyl)oxazoleStyrenePd(OAc)₂ / P(o-tolyl)₃ (1-3 mol%)Et₃NDMF80-1004-875-90[4]
Direct C-H Arylation OxazoleAryl bromidePd(OAc)₂ / Phosphine Ligand (N/A)K₂CO₃DMAN/AN/AHigh[6][7]
Direct C-H Arylation OxazoleAryl bromidePd(PPh₃)₄ (5 mol%)t-BuOLiDioxane120N/AHigh[8]
Buchwald-Hartwig Aryl halideAminePd catalyst / LigandBaseToluene100316-80[9][10]

Visualizing Cross-Coupling Pathways

The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L_n) Ar-Pd(II)-B(OR)2(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-B(OR)2(L_n) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L_n)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Catalyst Regeneration Pd(0)L_n_s Pd(0)L_n Ar-Pd(II)-X(L_n)_s Ar-Pd(II)-X(L_n) Pd(0)L_n_s->Ar-Pd(II)-X(L_n)_s Oxidative Addition (Ar-X) Ar-Pd(II)-SnR3(L_n)_s Ar-Pd(II)-SnR3(L_n) Ar-Pd(II)-X(L_n)_s->Ar-Pd(II)-SnR3(L_n)_s Transmetalation (Ar'-SnR3) Ar-Ar'_s Ar-Ar' Ar-Pd(II)-SnR3(L_n)_s->Ar-Ar'_s Reductive Elimination Ar-Ar'_s->Pd(0)L_n_s Catalyst Regeneration Pd(0)L_n_h Pd(0)L_n Ar-Pd(II)-X(L_n)_h Ar-Pd(II)-X(L_n) Pd(0)L_n_h->Ar-Pd(II)-X(L_n)_h Oxidative Addition (Ar-X) Alkene-Complex Alkene-Complex Ar-Pd(II)-X(L_n)_h->Alkene-Complex Alkene Coordination Sigma-Alkyl-Pd Sigma-Alkyl-Pd Alkene-Complex->Sigma-Alkyl-Pd Migratory Insertion Coupled_Alkene Ar-Alkene Sigma-Alkyl-Pd->Coupled_Alkene Beta-Hydride Elimination Coupled_Alkene->Pd(0)L_n_h Catalyst Regeneration (+ Base) Pd(0)L_n_so Pd(0)L_n Ar-Pd(II)-X(L_n)_so Ar-Pd(II)-X(L_n) Pd(0)L_n_so->Ar-Pd(II)-X(L_n)_so Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L_n) Ar-Pd(II)-Alkyne(L_n) Ar-Pd(II)-X(L_n)_so->Ar-Pd(II)-Alkyne(L_n) Transmetalation (from Cu-Acetylide) Cu-Acetylide Cu-Acetylide Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L_n)->Ar-Alkyne Reductive Elimination Ar-Alkyne->Pd(0)L_n_so Catalyst Regeneration

Caption: Simplified catalytic cycles for common cross-coupling reactions.

G Start Start Setup Reaction Setup: - Add oxazole substrate, coupling partner, catalyst, ligand, and base to a dry flask. Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent Degas Degas Reaction Mixture: - Purge with inert gas (Ar or N2) - or use freeze-pump-thaw cycles. Heat Heat to Reaction Temperature (with stirring) Degas->Heat Solvent->Degas Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Monitor->Workup Reaction Complete Purify Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key cross-coupling reactions cited in this guide.

Protocol 1: Suzuki-Miyaura Coupling of 2-Aryl-4-trifloyloxyoxazole[1][2]
  • Materials:

    • 2-Aryl-4-trifloyloxyoxazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

    • Tricyclohexylphosphine (PCy₃, 0.1 equiv)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a microwave vial, add the 2-aryl-4-trifloyloxyoxazole, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

    • Add anhydrous dioxane to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 150 °C for 20 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of 2-(Phenylsulfonyl)-5-iodooxazole
  • Materials:

    • 2-(Phenylsulfonyl)-5-iodooxazole (1.0 equiv)

    • Tri-n-butylvinylstannane (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv)

    • Anhydrous THF/Toluene (1:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2-(phenylsulfonyl)-5-iodooxazole and Pd(PPh₃)₄.

    • Add the anhydrous THF/Toluene solvent mixture via syringe.

    • Add the tri-n-butylvinylstannane dropwise to the stirred solution.

    • Heat the reaction mixture to 70-80 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).

    • Stir the mixture vigorously for 1 hour, then filter through a pad of Celite®.

    • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling of a 4-Iodo-oxazole Derivative[5]
  • Materials:

    • 4-Iodo-oxazole derivative (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)

    • Copper(I) iodide (CuI, 0.1 equiv)

    • Triethylamine (Et₃N)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the 4-iodo-oxazole derivative, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in triethylamine.

    • Degas the solution by bubbling with argon for 15-20 minutes.

    • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography.

Protocol 4: Heck Coupling of 2-Bromo-5-(m-tolyl)oxazole with Styrene[4]
  • Materials:

    • 2-Bromo-5-(m-tolyl)oxazole (1.0 equiv)

    • Styrene (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Anhydrous DMF or acetonitrile

  • Procedure:

    • In a sealed tube, combine the 2-bromo-5-(m-tolyl)oxazole, styrene, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine.

    • Add the anhydrous solvent.

    • Seal the tube and heat the mixture to 100-120 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 5: Direct C-H Arylation of Oxazole[8]
  • Materials:

    • Oxazole (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

    • Lithium tert-butoxide (t-BuOLi, 2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(PPh₃)₄ and t-BuOLi.

    • Add anhydrous dioxane, followed by the oxazole and then the aryl bromide.

    • Heat the reaction mixture to 120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Concluding Remarks

The selection of an appropriate cross-coupling method for oxazole functionalization is a critical decision in the design of efficient synthetic routes. The Suzuki-Miyaura and Stille couplings offer broad substrate scope and generally high yields, though the toxicity of organotin reagents in the latter is a significant drawback. The Sonogashira coupling is unparalleled for the introduction of alkynyl moieties. The Heck reaction provides a powerful tool for C-C bond formation with alkenes. Notably, direct C-H arylation has emerged as a highly atom-economical and increasingly popular strategy, avoiding the pre-functionalization of the oxazole ring.[11][12] The Buchwald-Hartwig amination, while less reported specifically for simple oxazoles, remains a go-to method for C-N bond formation on halo-aromatic systems in general.[13]

The provided data and protocols serve as a guide to aid researchers in navigating the diverse landscape of cross-coupling chemistry for the synthesis of novel oxazole-containing molecules. Careful consideration of factors such as substrate availability, functional group tolerance, desired bond construction, and reaction conditions will ultimately dictate the most efficient and effective method for a given synthetic challenge.

References

A Comparative Guide to the Spectroscopic Analysis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a vital heterocyclic scaffold found in numerous natural products and pharmacologically active molecules.[1][2] Its structural elucidation is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques are the most powerful tools for the characterization of these compounds. This guide provides an objective comparison of key spectroscopic methods used in the analysis of substituted oxazoles, supported by experimental data and detailed protocols.

Overview of Spectroscopic Techniques

The characterization of substituted oxazoles relies on a combination of spectroscopic methods, each providing unique structural information. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).[3][4]

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • IR Spectroscopy is used to identify the functional groups present based on their vibrational frequencies.

  • UV-Vis Spectroscopy offers insights into the electronic transitions within the molecule, particularly in conjugated systems.[4]

  • Mass Spectrometry determines the molecular weight and provides information about the fragmentation patterns, aiding in structural confirmation.[5]

Quantitative Data Comparison

The position and nature of substituents on the oxazole ring significantly influence the spectroscopic data. The following tables summarize typical data for the parent oxazole and representative substituted derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (δ, ppm)

The chemical shifts of the oxazole ring protons and carbons are sensitive to the electronic effects of substituents. Electron-releasing groups generally cause upfield shifts, while electron-withdrawing groups cause downfield shifts.[6]

Compound/Substituent PatternC2-H/CC4-H/CC5-H/CReference Protons/CarbonsSolventCitations
Parent Oxazole δ 7.95 / 150.6δ 7.09 / 125.3δ 7.69 / 138.1-CDCl₃[6]
2-Phenyl-4-ethyl-5-methyl-oxazole - / 159.4- / 145.5- / 125.4Phenyl: 126.2-130.2; Ethyl-CH₂: 21.8; Methyl: 10.1CDCl₃[7]
Ethyl (5-methyl-2-phenyl-oxazol-4-yl)acetate - / 159.1- / 143.4- / 129.6Phenyl: 125.8-128.7; Acetate-CH₂: 32.2; Methyl: 11.3CDCl₃[7]
Table 2: IR, UV-Vis, and Mass Spectrometry Data

These techniques provide complementary information for a comprehensive structural analysis.

Compound/Substituent PatternKey IR Absorptions (cm⁻¹)λₘₐₓ (nm)Key MS Fragmentation (m/z)Citations
General 1,3,4-Oxadiazoles C=N: ~1600-1650C-O-C: ~1000-1300Not specifiedNot specified[4]
Substituted Oxazole Dyes Not specified355 - 495Not specified[8]
2-Phenyl-4-ethyl-5-methyl-oxazole 1615 (C=N/C=C)Not specified236 ([M+H]⁺)[7]
Methyl/Phenyl Substituted Oxazoles Not specifiedNot specifiedPrimary loss of R'CN; Consecutive losses of CO and HCN[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified oxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Place the sample in a 5 mm NMR tube and acquire the spectrum on a spectrometer, for instance, a 400 MHz instrument.[8]

  • ¹H NMR Acquisition : Acquire the proton spectrum using standard parameters. Typical spectral width is 0-12 ppm.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical spectral width is 0-200 ppm.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

This protocol outlines the common KBr pellet method for solid samples.

  • Sample Preparation : Grind a small amount (1-2 mg) of the solid oxazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer.[8]

  • Measurement : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol is for analyzing the electronic absorption properties of oxazole derivatives.

  • Sample Preparation : Prepare a dilute solution of the oxazole derivative in a suitable UV-transparent solvent (e.g., ethanol, chloroform, acetonitrile).[8] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Measurement : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining mass spectra using Electrospray Ionization (ESI).

  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Introduce the sample into an ESI-mass spectrometer.

  • Ionization : The sample is ionized via electrospray, typically forming protonated molecules ([M+H]⁺).

  • Mass Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.[7]

Visualized Workflows

Diagrams can effectively illustrate the logical flow of analysis. The following diagram shows a typical workflow for the complete spectroscopic characterization of a newly synthesized substituted oxazole.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_conclusion Structural Elucidation Synthesis Synthesized Oxazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP NMR NMR (¹H, ¹³C, 2D) TLC_MP->NMR IR FT-IR TLC_MP->IR MS Mass Spectrometry (e.g., ESI-MS) TLC_MP->MS UV UV-Vis TLC_MP->UV Interpretation Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation UV->Interpretation Elucidation Structure Elucidation Interpretation->Elucidation Final Characterized Compound Elucidation->Final

Caption: Workflow for the spectroscopic characterization of substituted oxazoles.

Comparative Summary

Each spectroscopic technique offers distinct and complementary advantages for the analysis of substituted oxazoles:

  • NMR (¹H and ¹³C) is arguably the most powerful tool, providing unambiguous evidence for the precise arrangement of atoms and substituents in the molecular structure. 2D NMR techniques can further establish connectivity.

  • Mass Spectrometry is essential for confirming the molecular weight and elemental composition (with high-resolution MS). Its fragmentation patterns offer valuable corroborating evidence for the structure.[5]

  • IR Spectroscopy provides a rapid and simple method to confirm the presence of the oxazole ring and other key functional groups, serving as a quick quality check.

  • UV-Vis Spectroscopy is particularly useful for oxazoles that are part of a larger conjugated system, such as dyes, where it provides information about the electronic properties of the molecule.[8]

For drug development professionals and researchers, a combination of these methods is indispensable for the unequivocal characterization of novel substituted oxazoles, ensuring the integrity and purity of compounds advancing into biological evaluation.

References

Comparative In Vitro Analysis of Bioactive Compounds Derived from Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and experimental protocols of novel oxazole-based compounds.

Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile starting scaffold for the synthesis of a diverse range of bioactive molecules. This guide provides a comparative analysis of the in vitro performance of various compounds derived from this key intermediate, with a focus on their potential as anticancer and antimicrobial agents. The information presented is collated from multiple studies to offer a comprehensive overview, supported by detailed experimental data and methodologies to aid in reproducible research.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various derivatives synthesized from this compound. These tables are designed for easy comparison of the compounds' potency against different biological targets.

Anticancer Activity of 1,3-Oxazole Sulfonamide Derivatives

A series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their anticancer properties. These compounds have shown significant potential as inhibitors of tubulin polymerization.[1] The data below represents the 50% growth inhibition (GI50) against a panel of human tumor cell lines.

Compound IDSubstituent on Sulfonamide NitrogenMean GI50 (nM)
1 2-chloro-5-methylphenyl48.8
2 1-naphthyl44.7

Data extracted from a study on novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.[1]

Antimicrobial Activity of Substituted Oxazole Derivatives

Derivatives of oxazole have also been investigated for their antimicrobial properties. The table below shows the zone of inhibition for select compounds against common bacterial strains.

Compound IDR1R2Bacterial StrainZone of Inhibition (mm)
3d 2,5-dimethylphenyl4-pyridylS. aureus18
E. coli16
3g 2,5-dimethylphenyl4-chlorophenylS. aureus20
E. coli18
Ampicillin --S. aureus22
E. coli20

This data is illustrative and based on general findings for substituted oxazole derivatives.

Key Signaling Pathways and Mechanisms of Action

Several oxazole derivatives exert their anticancer effects by targeting crucial cellular machinery. Understanding these pathways is critical for rational drug design and development.

Tubulin Polymerization Inhibition

Certain oxazole analogs, particularly sulfonamide derivatives, have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.

Tubulin_Inhibition Oxazole_Derivative Oxazole Derivative Tubulin Tubulin Oxazole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Assembly->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by Oxazole Derivatives.

STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors, including some oxazole derivatives, can block this pathway. Inhibition can occur at various points, such as preventing the phosphorylation and dimerization of STAT3, or blocking its translocation to the nucleus.

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes Oxazole_Inhibitor Oxazole Inhibitor Oxazole_Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 Signaling Pathway by Oxazole Derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

NCI-60 Human Tumor Cell Line Screen

Objective: To determine the in vitro anticancer activity of compounds against a panel of 60 human tumor cell lines.

Protocol:

  • A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are used.

  • Cells are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are seeded into 96-well microtiter plates and incubated for 24 hours prior to the addition of experimental compounds.

  • Compounds are solubilized in DMSO and diluted with culture medium.

  • Each cell line is exposed to five 10-fold serial dilutions of each compound for 48 hours.

  • Following the incubation period, the cells are fixed in situ with trichloroacetic acid.

  • Cellular protein is stained with sulforhodamine B (SRB).

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • The GI50 value, the concentration required to inhibit cell growth by 50%, is calculated from dose-response curves for each cell line.

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Cell_Culture Culture 60 Human Tumor Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Incubation Add Compounds to Cells and Incubate for 48h Seeding->Incubation Compound_Prep Prepare Serial Dilutions of Compounds Compound_Prep->Incubation Fixation Fix Cells with TCA Incubation->Fixation Staining Stain with Sulforhodamine B Fixation->Staining Reading Read Absorbance at 515 nm Staining->Reading Calculation Calculate GI50 Values Reading->Calculation

Caption: Workflow for the NCI-60 Human Tumor Cell Line Screen.

In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Bovine brain tubulin is purified.

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and GTP.

  • The compound of interest, dissolved in DMSO, is added to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

  • The plate is incubated at 37°C, and the change in absorbance (turbidity) is monitored at 340 nm over time using a temperature-controlled spectrophotometer.

  • Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

Objective: To determine the antimicrobial activity of compounds against various bacterial strains.

Protocol:

  • Bacterial strains are cultured in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • The bacterial suspension is uniformly swabbed onto the surface of Mueller-Hinton agar plates.

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • The discs are placed on the inoculated agar surface.

  • A standard antibiotic disc (e.g., Ampicillin) and a solvent control disc are also placed on the plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

References

A Comparative Guide to the Synthesis of Substituted Oxazoles: An Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted oxazoles is a critical task due to their prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of the yields of four prominent synthetic routes to substituted oxazoles: the Robinson-Gabriel synthesis, the van Leusen reaction, the Fischer oxazole synthesis, and PIDA-mediated oxidative cyclization. The comparison is supported by experimental data, detailed protocols, and visual representations of the synthetic workflows.

Yield Comparison of Synthetic Routes to 2,5-Diphenyloxazole

To provide a direct and meaningful comparison, the synthesis of 2,5-diphenyloxazole, a common and well-documented substituted oxazole, is examined across three different methods. For the PIDA-mediated oxidative cyclization, a representative example of a 2,5-disubstituted oxazole synthesis is included to illustrate its efficiency.

Synthetic RouteStarting Material(s)Key ReagentsReported Yield (%)
Robinson-Gabriel Synthesis (One-Pot) Hippuric acid, BenzeneThionyl chloride, Aluminum chloride, Sulfuric acid91.4%[1]
Van Leusen Reaction & Cu-Catalyzed Arylation Benzaldehyde, TosMIC, IodobenzeneK₂CO₃, CuI, PPh₃, Na₂CO₃83%
Fischer Oxazole Synthesis Bromoacetophenone, BenzylamineIodine, Potassium carbonate46%[2]
PIDA-Mediated Oxidative Cyclization EnamidesPhenyliodine diacetate (PIDA), BF₃·Et₂Oup to 90%[3]

Detailed Experimental Protocols

Robinson-Gabriel Synthesis (One-Pot) of 2,5-Diphenyloxazole

This one-pot modification of the Robinson-Gabriel synthesis offers a highly efficient route to 2,5-diphenyloxazole from readily available starting materials.[1]

Procedure:

  • Acyl Chloride Formation: Hippuric acid is reacted with thionyl chloride (1:2 molar ratio) at 50°C until the reaction is complete. Excess thionyl chloride is removed by distillation to yield benzamidoacetyl chloride.

  • Friedel-Crafts Acylation: To the crude benzamidoacetyl chloride, benzene and aluminum chloride are added. The mixture is refluxed to form N-benzoyl-ω-aminoacetophenone.

  • Cyclodehydration: Concentrated sulfuric acid is added to the reaction mixture, and it is heated to induce intramolecular cyclization and dehydration, affording 2,5-diphenyloxazole.

  • Work-up and Purification: The reaction mixture is cooled, and water is added to precipitate the crude product. The solid is collected by filtration and can be further purified by recrystallization or chromatography.

Van Leusen Reaction and Copper-Catalyzed Arylation to 2,5-Diphenyloxazole

This two-step approach first constructs the oxazole ring via the van Leusen reaction, followed by a copper-catalyzed arylation to introduce the second substituent.

Procedure:

  • Van Leusen Synthesis of 5-phenyloxazole: Benzaldehyde is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion. The 5-phenyloxazole is then isolated and purified.

  • Copper-Catalyzed C-2 Arylation: The prepared 5-phenyloxazole (0.5 mmol) is reacted with iodobenzene (0.6 mmol) in DMF in the presence of copper(I) iodide (0.5 mmol), triphenylphosphine (0.1 mmol), and sodium carbonate (1 mmol). The reaction mixture is heated, and upon completion, the 2,5-diphenyloxazole is isolated in 83% yield.

Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

The Fischer oxazole synthesis is a classical method for preparing 2,5-disubstituted oxazoles.[2][4]

Procedure:

  • Reaction Setup: Bromoacetophenone and benzylamine are used as the starting materials.

  • Cyclization: The reactants are combined in DMF with iodine and potassium carbonate. The mixture is heated to 80°C to facilitate the cyclization reaction, yielding 2,5-diphenyloxazole with a 46% yield.[2]

  • Work-up and Purification: The reaction mixture is worked up by standard procedures, and the product is purified by chromatography.

PIDA-Mediated Intramolecular Oxidative Cyclization

This method provides a metal-free approach to a variety of functionalized oxazoles from enamide precursors with high yields.[3]

Procedure:

  • Reaction Setup: The enamide substrate is dissolved in 1,2-dichloroethane (DCE).

  • Oxidative Cyclization: Phenyliodine diacetate (PIDA) and boron trifluoride etherate (BF₃·Et₂O) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the oxazole product is isolated and purified using standard techniques, with yields reported to be up to 90%.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and key transformations in each of the described synthetic routes.

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Hippuric Acid Hippuric Acid Acyl Chloride Formation Acyl Chloride Formation Hippuric Acid->Acyl Chloride Formation Benzene Benzene Friedel-Crafts Acylation Friedel-Crafts Acylation Benzene->Friedel-Crafts Acylation Acyl Chloride Formation->Friedel-Crafts Acylation Cyclodehydration Cyclodehydration Friedel-Crafts Acylation->Cyclodehydration 2,5-Diphenyloxazole 2,5-Diphenyloxazole Cyclodehydration->2,5-Diphenyloxazole

One-Pot Robinson-Gabriel Synthesis Workflow

Van_Leusen_Copper_Arylation cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediate Intermediate cluster_product Product Benzaldehyde Benzaldehyde Van Leusen Reaction Van Leusen Reaction Benzaldehyde->Van Leusen Reaction TosMIC TosMIC TosMIC->Van Leusen Reaction Iodobenzene Iodobenzene Cu-Catalyzed Arylation Cu-Catalyzed Arylation Iodobenzene->Cu-Catalyzed Arylation 5-Phenyloxazole 5-Phenyloxazole Van Leusen Reaction->5-Phenyloxazole 2,5-Diphenyloxazole 2,5-Diphenyloxazole Cu-Catalyzed Arylation->2,5-Diphenyloxazole 5-Phenyloxazole->Cu-Catalyzed Arylation

Van Leusen/Copper-Catalyzed Arylation Workflow

Fischer_Oxazole_Synthesis cluster_start Starting Materials cluster_steps Reaction Step cluster_product Product Bromoacetophenone Bromoacetophenone Cyclization Cyclization Bromoacetophenone->Cyclization Benzylamine Benzylamine Benzylamine->Cyclization 2,5-Diphenyloxazole 2,5-Diphenyloxazole Cyclization->2,5-Diphenyloxazole

Fischer Oxazole Synthesis Workflow

PIDA_Oxidative_Cyclization cluster_start Starting Material cluster_reagents Key Reagents cluster_steps Reaction Step cluster_product Product Enamide Enamide Oxidative Cyclization Oxidative Cyclization Enamide->Oxidative Cyclization PIDA PIDA PIDA->Oxidative Cyclization BF3.Et2O BF3.Et2O BF3.Et2O->Oxidative Cyclization Substituted Oxazole Substituted Oxazole Oxidative Cyclization->Substituted Oxazole

PIDA-Mediated Oxidative Cyclization Workflow

Conclusion

The choice of synthetic route for substituted oxazoles is a crucial decision that impacts overall efficiency and yield. For the synthesis of 2,5-diphenyloxazole, the one-pot Robinson-Gabriel synthesis demonstrates the highest reported yield, making it an attractive option for large-scale production. The two-step van Leusen/copper-catalyzed arylation approach also provides a high yield and offers modularity for introducing diversity at the C-2 position. The classical Fischer oxazole synthesis, while historically significant, resulted in a lower yield in the cited example. The PIDA-mediated oxidative cyclization stands out as a powerful, metal-free alternative that offers high yields for a broad range of substituted oxazoles.

Researchers and drug development professionals should consider factors such as the desired substitution pattern, availability of starting materials, scalability, and tolerance of functional groups when selecting the most appropriate synthetic strategy. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of consulting detailed experimental procedures for specific applications.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Ethyl 2-chlorooxazole-4-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesMust be chemical-splash resistant and fitted with side shields.Protects against splashes and dust that can cause serious eye irritation.[4][5][6][7]
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.Provides a barrier to protect the entire face.[7][8][9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.Prevents skin contact which can cause irritation.[4][9][10]
Body Protection Laboratory CoatStandard practice for all chemical handling.Protects skin and personal clothing from contamination.[4][11]
Chemical-Resistant Apron or CoverallsRequired when handling larger quantities or when there is a higher risk of splashing.Offers an additional layer of protection against spills.[8][12]
Foot Protection Closed-Toe ShoesMandatory in all laboratory settings.Protects feet from spills and falling objects.[4][13]
Chemical-Resistant BootsRecommended when cleaning up spills or handling large volumes.Provides protection against chemical exposure to the feet and lower legs.[7][8]
Respiratory Protection Fume HoodAll handling of this compound solid and its solutions should be conducted in a certified chemical fume hood.Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[4][14]
RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if a fume hood is not available or if ventilation is inadequate.Provides protection from inhaling hazardous airborne particles or vapors.[5][8]

Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing risks.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Chemical prep_workspace->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[14]

    • Ensure that a safety shower and eyewash station are readily accessible.[11]

    • Put on all required PPE as outlined in the table above.[10][11]

    • Prepare your work area within a certified chemical fume hood to ensure proper ventilation.[4][14]

  • Handling:

    • When weighing the solid, do so carefully to avoid creating dust.

    • If transferring the chemical, use appropriate and clean glassware.[13]

    • Always keep containers of this compound tightly closed when not in use.[10][14][15]

    • Avoid eating, drinking, or smoking in the laboratory.[1][13][16]

    • After handling, wash your hands and any exposed skin thoroughly.[1][13][15]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[11][14][15]

    • The material should be stored in a freezer for long-term stability.[2]

    • Store away from incompatible materials and sources of heat.[14]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) segregate Segregate Incompatible Wastes collect_solid->segregate collect_liquid Liquid Waste (Solvent, Rinsate) collect_liquid->segregate collect_sharps Contaminated Sharps collect_sharps->segregate label_waste Label Containers Clearly segregate->label_waste store_temp Store Temporarily in a Designated Area label_waste->store_temp dispose_approved Dispose via Approved Waste Management Service store_temp->dispose_approved

Caption: Chemical waste disposal workflow.

Disposal Procedures:

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[17]

  • Containers: Empty containers must be rinsed thoroughly. The first rinse should be collected and disposed of as hazardous waste.[17]

  • Spills: In the event of a spill, use an appropriate absorbent material, sweep it up, and place it in a sealed container for disposal.[15]

  • Contaminated PPE: Dispose of any contaminated gloves, lab coats, or other disposable PPE as hazardous waste.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations.[1][3][15] Never dispose of this chemical down the drain or in the regular trash.[17]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.